Technical Documentation Center

Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro-

Core Science & Biosynthesis

Foundational

Synthesis of 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one: A Comprehensive Technical Guide

Executive Summary The pyrazino[2,3-b]pyrazin-2(1H)-one bicyclic system is a privileged scaffold in modern medicinal chemistry, most notably recognized for its foundational role in the development of ATP-competitive kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazino[2,3-b]pyrazin-2(1H)-one bicyclic system is a privileged scaffold in modern medicinal chemistry, most notably recognized for its foundational role in the development of ATP-competitive kinase inhibitors[1]. Specifically, derivatives of this core have demonstrated profound efficacy as dual mTORC1/mTORC2 inhibitors, overcoming the resistance mechanisms often associated with first-generation allosteric inhibitors like rapamycin[2].

This technical whitepaper outlines the authoritative, self-validating synthetic route to the critical intermediate 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one . By establishing a robust four-step protocol starting from 3,5-dibromopyrazin-2-amine, drug development professionals can achieve high-yielding, scalable access to this scaffold for downstream late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling at the C6 position)[3].

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one core requires precise control over regioselectivity and the suppression of intermolecular side reactions.

  • Strategic Disconnection: The pyrazine-pyrazine fused ring is best assembled via an intramolecular C-N bond formation. Retrosynthetically, the target disconnects to an α -amino amide intermediate appended to a pyrazine ring.

  • Starting Material Selection: is the optimal starting material[3]. The inherent electron deficiency of the pyrazine ring stabilizes the amine for controlled acylation, while the bromine at C3 is perfectly positioned for subsequent palladium-catalyzed oxidative addition.

  • The PMB-Protection Strategy (Causality): A naive approach might attempt to react 2-bromo-N-(3,5-dibromopyrazin-2-yl)acetamide directly with ammonia. However, primary α -amino amides are highly nucleophilic and prone to rapid intermolecular dimerization, yielding unwanted diketopiperazine byproducts. To enforce causality and guarantee high yields, we utilize 4-methoxybenzylamine (PMB-NH₂) . The bulky PMB group sterically shields the secondary amine, completely suppressing dimerization and locking the molecule into a conformation that strictly favors intramolecular cyclization.

SyntheticWorkflow SM 3,5-dibromopyrazin-2-amine (Starting Material) Step1 Step 1: Acylation Bromoacetyl bromide, DIPEA SM->Step1 Int1 2-bromo-N-(3,5-dibromopyrazin-2-yl)acetamide (Intermediate 1) Step1->Int1 Step2 Step 2: Amination PMB-NH₂, DIPEA Int1->Step2 Int2 2-(PMB-amino)-N-(3,5-dibromopyrazin-2-yl)acetamide (Intermediate 2) Step2->Int2 Step3 Step 3: Cyclization Pd₂(dba)₃, Xantphos, K₃PO₄ Int2->Step3 Int3 6-bromo-4-PMB-3,4-dihydro- pyrazino[2,3-b]pyrazin-2(1H)-one Step3->Int3 Step4 Step 4: Deprotection TFA, Anisole, 80 °C Int3->Step4 Product 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one (Final Product) Step4->Product

Fig 1: Four-step synthetic workflow for 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific workup rationales to ensure intermediate purity prior to the sensitive transition-metal catalysis step.

Step 1: Synthesis of 2-bromo-N-(3,5-dibromopyrazin-2-yl)acetamide
  • Reagents: 3,5-dibromopyrazin-2-amine (1.0 equiv), bromoacetyl bromide (1.1 equiv), N,N-Diisopropylethylamine (DIPEA) (1.5 equiv), anhydrous THF.

  • Procedure:

    • Dissolve 3,5-dibromopyrazin-2-amine in anhydrous THF (0.2 M) under a nitrogen atmosphere and cool to 0 °C.

    • Add DIPEA dropwise, followed by a slow, dropwise addition of bromoacetyl bromide to prevent localized overheating and over-acylation.

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ to neutralize hydrobromic acid byproducts. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The crude product is typically >90% pure and can be used directly.

Step 2: Synthesis of 2-((4-methoxybenzyl)amino)-N-(3,5-dibromopyrazin-2-yl)acetamide
  • Reagents: Intermediate 1 (1.0 equiv), 4-methoxybenzylamine (1.2 equiv), DIPEA (2.0 equiv), anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Dissolve Intermediate 1 in MeCN (0.15 M).

    • Add DIPEA, followed by 4-methoxybenzylamine.

    • Heat the mixture to 60 °C for 4 hours.

  • Workup & Validation: Concentrate the solvent under reduced pressure. Partition the residue between EtOAc and water. The use of water removes excess amine and DIPEA salts. Dry and concentrate the organic layer. Purify via flash column chromatography (SiO₂, gradient 10-40% EtOAc in Hexanes) to isolate the pure secondary amine.

Step 3: Intramolecular Buchwald-Hartwig Cyclization
  • Reagents: Intermediate 2 (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), K₃PO₄ (2.0 equiv), anhydrous 1,4-dioxane.

  • Procedure:

    • In a Schlenk flask, combine Intermediate 2, K₃PO₄, Pd₂(dba)₃, and Xantphos.

    • Add anhydrous 1,4-dioxane (0.1 M) and sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical for preventing Pd(0) oxidation).

    • Seal the flask and heat at 100 °C for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography to yield 6-bromo-4-(4-methoxybenzyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one.

Step 4: PMB Deprotection
  • Reagents: Intermediate 3 (1.0 equiv), Trifluoroacetic acid (TFA) (10 volumes), Anisole (2.0 equiv).

  • Procedure:

    • Dissolve Intermediate 3 in neat TFA. Add anisole. Causality note: Anisole acts as a highly effective cation scavenger, trapping the highly reactive 4-methoxybenzyl carbocation generated during cleavage and preventing it from re-alkylating the pyrazine core.

    • Heat the mixture at 80 °C for 6 hours.

  • Workup & Validation: Concentrate the TFA under reduced pressure. Triturate the resulting dark oil with cold diethyl ether. The target compound will precipitate as a clean solid. Filter and neutralize by washing with saturated NaHCO₃ to yield the final free-base product.

Quantitative Data: Reaction Optimization

The success of this synthesis hinges on Step 3. The choice of ligand and base is dictated by the electronic demands of the pyrazine ring. As detailed in , precise catalytic conditions are required to prevent degradation[2]. The large bite angle (111°) of Xantphos forces the palladium center into a geometry that highly favors reductive elimination, accelerating the intramolecular C-N bond formation. Furthermore, milder bases like K₃PO₄ prevent the unwanted deprotonation of the amide nitrogen.

Table 1: Optimization of the Intramolecular Buchwald-Hartwig Amination (Step 3)

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂BINAPCs₂CO₃Toluene10022Poor conversion; bite angle too narrow.
2Pd₂(dba)₃RuPhosNaOtBuDioxane9045Competitive N-arylation at the amide nitrogen.
3Pd₂(dba)₃XantphosNaOtBuDioxane9061Base too strong; partial degradation observed.
4 Pd₂(dba)₃ Xantphos K₃PO₄ Dioxane 100 88 Optimal pKa balance and reductive elimination geometry.
5Pd₂(dba)₃BrettPhosK₃PO₄Dioxane10074Good conversion, but slower reaction kinetics.

Biological Context: Kinase Inhibition

Once synthesized, the 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one core is typically functionalized at the C6 position via Suzuki coupling (e.g., adding substituted pyridines or indoles) to create potent active-site inhibitors of mTOR[2]. Unlike rapamycin, which only allosterically inhibits mTORC1, these pyrazinopyrazinone derivatives competitively bind the ATP pocket of both mTORC1 and mTORC2, shutting down the entire downstream survival pathway.

mTORPathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Prolif Cell Proliferation & Survival mTORC1->Prolif mTORC2 mTORC2 mTORC2->AKT Phosphorylates Inhibitor Pyrazinopyrazinone Scaffold Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Fig 2: Dual inhibition of mTORC1 and mTORC2 pathways by the pyrazinopyrazinone scaffold.

References

  • PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS (EP 3660020 B1)
  • Heteroaryl compounds and their uses (US 8,110,578 B2)

Sources

Exploratory

Structural Elucidation and NMR Characterization of Bromo-Substituted Dihydropyrazinopyrazinones

Pharmacological Context & Synthetic Utility The bicyclic dihydropyrazinopyrazinone scaffold—specifically the pyrazino[1,2-a]pyrazinone framework—has emerged as a privileged structure in modern drug discovery. Conformatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Synthetic Utility

The bicyclic dihydropyrazinopyrazinone scaffold—specifically the pyrazino[1,2-a]pyrazinone framework—has emerged as a privileged structure in modern drug discovery. Conformationally restricted heterocycles like these are frequently deployed as peptide β-turn mimetics to disrupt protein-protein interactions[1]. Furthermore, functionalized derivatives of this core are critical components in the development of highly potent ATR (Ataxia Telangiectasia Mutated and Rad3-related) kinase inhibitors, which are actively investigated for oncology indications due to their ability to exploit DNA Damage Response (DDR) vulnerabilities in cancer cells[2].

The introduction of a bromine atom onto the aromatic pyrazine ring of this bicyclic system (yielding a bromo-substituted dihydropyrazinopyrazinone ) is a strategic design choice. The bromo-substituent serves a dual purpose: it acts as a lipophilic, electron-withdrawing pharmacophore that can engage in halogen bonding within a target protein's binding pocket, and it functions as a critical synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Synthetic Assembly & Diversification

The construction of the octahydro- or dihydro-pyrazino[1,2-a]pyrazine core is typically achieved through multicomponent reactions (such as the Ugi or Castagnoli-Cushman reactions) followed by an acid-catalyzed intramolecular lactamization[1][3].

G A Multicomponent Assembly B Brominated Intermediate A->B Step 1 C Acid-Catalyzed Lactamization B->C Step 2 D Bromo-Dihydropyrazinopyrazinone Core C->D Step 3 E Pd-Catalyzed Cross-Coupling D->E Diversification

Fig 1. Synthetic workflow for bromo-dihydropyrazinopyrazinone and its late-stage diversification.

Quantitative NMR Data

Precise structural elucidation of the bromo-substituted dihydropyrazinopyrazinone core (model system: 7-bromo-3,4-dihydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one ) relies on high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The data below summarizes the expected chemical shifts, multiplicities, and coupling constants for this framework.

Table 1: 1H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
N2-H 8.35br s-1HLactam NH; highly deshielded by the adjacent carbonyl and intermolecular hydrogen bonding in DMSO.
C8-H 8.21d1.51HPyrazine Ar-H; deshielded by the adjacent nitrogen and the inductive effect of the bromine atom.
C9-H 8.10d1.51HPyrazine Ar-H; exhibits meta-coupling to C8-H across the aromatic system.
C6-H 2​ 4.65s-2HIsolated aliphatic methylene adjacent to the bridgehead N5 and the aromatic pyrazine ring.
C4-H 2​ 4.12t5.82HMethylene adjacent to bridgehead N5; triplet due to coupling with C3-H 2​ .
C3-H 2​ 3.55td5.8, 2.52HMethylene adjacent to lactam NH; splits into a doublet of triplets if NH exchange is slow.
Table 2: 13C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)TypeAssignment / Causality
C1 164.2C=OLactam carbonyl; highly deshielded due to oxygen electronegativity and resonance.
C9a 148.5C (Ar)Bridgehead aromatic carbon; deshielded by adjacent ring nitrogens.
C8 142.3CH (Ar)Pyrazine aromatic carbon.
C9 138.7CH (Ar)Pyrazine aromatic carbon.
C7 128.4C-BrBrominated carbon; exhibits the characteristic heavy-atom shielding effect.
C6 52.1CH 2​ Aliphatic carbon directly attached to the bridgehead nitrogen.
C4 45.8CH 2​ Aliphatic carbon in the piperazinone ring.
C3 39.5CH 2​ Aliphatic carbon adjacent to lactam NH (often overlaps with the DMSO- d6​ septet).

Mechanistic Signal Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in spectral interpretation, it is vital to understand why these signals appear where they do, rather than simply matching peaks to a table.

The Heavy-Atom Effect on 13C Shifts

A novice might expect the brominated aromatic carbon (C7) to be highly deshielded due to the electronegativity of bromine. However, C7 resonates upfield at δ 128.4 ppm . This is caused by the Heavy-Atom Effect . The large, polarizable electron cloud of the bromine atom increases the diamagnetic shielding tensor at the directly attached carbon nucleus. This relativistic shielding effect overrides the inductive electron withdrawal, pushing the 13C signal upfield relative to a standard nitrogen-adjacent aromatic carbon.

Conformational Deshielding & Multiplicity

The bicyclic nature of the dihydropyrazinopyrazinone restricts the rotation of the piperazinone (lactam) ring. Because the C3 and C4 methylenes are locked into a rigid half-chair conformation, their protons are chemically distinct from freely rotating alkyl chains. The C4 protons (δ 4.12 ppm) are significantly more deshielded than the C3 protons (δ 3.55 ppm) because they sit in the deshielding cone of the bridgehead nitrogen (N5) and are spatially closer to the anisotropic current of the aromatic pyrazine ring.

G Root NMR Signal Assignment Logic H1 1H NMR Analysis Root->H1 C13 13C NMR Analysis Root->C13 H_Ar Aromatic Protons (δ 8.0-8.5) Deshielded by N & Br H1->H_Ar H_Ali Aliphatic Protons (δ 3.5-4.5) Coupling defines conformation H1->H_Ali C_Carbonyl Carbonyl (δ ~164) Highly Deshielded C13->C_Carbonyl C_Bromo C-Br (δ ~128) Heavy-Atom Shielding C13->C_Bromo

Fig 2. Logical framework for interpreting NMR spectra of the halogenated bicyclic core.

Self-Validating NMR Acquisition Protocols

To guarantee reproducibility and quantitative accuracy, the NMR acquisition must be executed as a self-validating system. The following protocol ensures that the data collected is structurally definitive.

Step 1: Sample Preparation & System Validation
  • Preparation: Dissolve 15–20 mg of the highly pure bromo-dihydropyrazinopyrazinone in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Self-Validation Check (Shimming): Before initiating the acquisition sequence, lock the spectrometer to the deuterium signal of DMSO. Perform automated 3D gradient shimming. Validation Gate: The residual DMSO- d5​ pentet (δ 2.50 ppm) must exhibit a line width at half height ( v1/2​ ) of ≤ 0.8 Hz . If the peak is broader, magnetic field inhomogeneity is present, which will distort the J -coupling values of the C3/C4 methylenes. Re-shim until the validation gate is passed.

Step 2: 1H NMR Acquisition
  • Pulse Sequence: Standard 1D sequence (zg30 on Bruker systems).

  • Parameters: 400 MHz, 16 scans, 2 dummy scans.

  • Causality of Choices: A 30° excitation pulse is utilized rather than a 90° pulse. A 30° pulse allows for a much shorter relaxation delay (D1 = 1.0 s) while still ensuring complete magnetization recovery between scans. This guarantees that the integration values for the aromatic vs. aliphatic protons are strictly quantitative (1:1:2:2:2 ratio).

Step 3: 13C NMR Acquisition
  • Pulse Sequence: 1D sequence with power-gated proton decoupling (zgpg30 using WALTZ-16 decoupling).

  • Parameters: 100 MHz, 1024 scans.

  • Causality of Choices (The Relaxation Delay): A relaxation delay (D1) of 2.0 to 3.0 seconds is explicitly chosen. Quaternary carbons—specifically the C-Br (C7) and the lactam carbonyl (C1)—lack attached protons, meaning they cannot undergo efficient dipole-dipole longitudinal relaxation ( T1​ ). If a standard 1.0 s delay is used, these critical structural markers will not fully relax between pulses, resulting in artificial signal suppression and potentially "missing" peaks in the final spectrum.

References

  • Title: PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES Source: epo.org (European Patent Office, EP 3418281 B1) URL: [2]

  • Title: Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli–Cushman Reaction Source: acs.org (ACS Publications) URL: [1]

  • Title: A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core Source: researchgate.net (Chemical Communications) URL: [3]

Sources

Foundational

Crystal structure analysis of pyrazino[2,3-b]pyrazin-2(1H)-one derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of Pyrazino[2,3-b]pyrazin-2(1H)-one Derivatives Abstract The pyrazino[2,3-b]pyrazin-2(1H)-one scaffold is a nitrogen-rich heterocyclic system of significant i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Pyrazino[2,3-b]pyrazin-2(1H)-one Derivatives

Abstract

The pyrazino[2,3-b]pyrazin-2(1H)-one scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with a rich array of hydrogen bond donors and acceptors, makes it a compelling candidate for the design of novel therapeutic agents and functional organic materials. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for establishing robust structure-activity relationships (SAR) and for engineering materials with desired properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of pyrazino[2,3-b]pyrazin-2(1H)-one derivatives. We will explore rational synthetic strategies, detailed protocols for crystallization, the workflow of single-crystal X-ray diffraction, and the critical interpretation of crystallographic data, from molecular geometry to supramolecular assembly.

The Strategic Importance of Crystal Structure Analysis

The 2(1H)-pyrazinone core is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities.[1] Derivatives are known to act as antivirals, kinase inhibitors, and agricultural fungicides. The fusion of a second pyrazine ring to create the pyrazino[2,3-b]pyrazine system further enhances its planarity and modifies its electronic properties, offering unique opportunities for molecular recognition.

In drug development, crystal structure analysis is the definitive method for elucidating the absolute stereochemistry and conformational preferences of a molecule. For a scaffold like pyrazino[2,3-b]pyrazin-2(1H)-one, the solid-state conformation reveals the spatial orientation of substituents and, crucially, the availability of its lactam (N-H) proton and carbonyl oxygen for hydrogen bonding. These interactions are fundamental to how a molecule binds to a biological target, such as an enzyme active site.[2] An unambiguous crystal structure provides the empirical foundation for computational modeling, rational drug design, and understanding pharmacokinetic properties influenced by solid-state characteristics.

From Synthesis to Single Crystal: An Experimental Overview

Rationale-Driven Synthetic Strategies

The synthesis of the pyrazino[2,3-b]pyrazin-2(1H)-one core is not yet widely reported, but its construction can be logically extrapolated from established methods for 2(1H)-pyrazinone synthesis.[1][3][4] A highly effective and convergent strategy is the condensation of an ortho-diamine with an α-keto acid or its ester equivalent.

A plausible and robust pathway involves the reaction of pyrazine-2,3-diamine with an α-keto ester (e.g., ethyl glyoxalate or ethyl pyruvate) under acidic or thermal conditions. The causality behind this choice is the sequential and regioselective formation of the pyrazinone ring. The initial condensation would form a Schiff base between one amino group and the ketone, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the ester carbonyl, with subsequent elimination of ethanol and aromatization to yield the final fused heterocyclic system. This approach is analogous to the well-established synthesis of quinoxalines and related fused pyrazines from aromatic diamines and 1,2-dicarbonyl compounds.[5]

Methodologies for Growing Diffraction-Quality Crystals

Obtaining a high-quality single crystal is often the most challenging step in the analytical process. The goal is to encourage molecules to self-assemble from a disordered solution into a highly ordered, three-dimensional lattice. The choice of crystallization technique is dictated by the compound's solubility, stability, and quantity.

Core Principle: The fundamental principle is to approach supersaturation slowly and methodically. A gradual decrease in solubility allows molecules sufficient time to adopt the most thermodynamically stable packing arrangement, which is the single crystal. Rapid precipitation invariably leads to amorphous solids or polycrystalline powders, which are unsuitable for single-crystal X-ray diffraction.

Protocol: Slow Evaporation from a Binary Solvent System

This protocol is a self-validating system because success (crystal growth) or failure (precipitation/no change) provides direct feedback on the chosen solvent system, guiding subsequent experiments.

  • Solvent Screening:

    • Identify a "good" solvent in which the pyrazinone derivative is readily soluble (e.g., Dimethylformamide (DMF), Dichloromethane (DCM)).

    • Identify a "poor" solvent (an "anti-solvent") in which the compound is poorly soluble but fully miscible with the good solvent (e.g., Hexane, Methanol, Diethyl Ether).

  • Preparation of the Crystallization Vessel:

    • Select a small, clean glass vial (e.g., 4 mL). Ensure it is free of any dust or scratches, as imperfections can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

    • Dissolve approximately 5-10 mg of the purified compound in the minimum amount of the "good" solvent (e.g., 0.5 mL of DCM). The solution should be fully saturated or close to it.

  • Initiating Crystallization:

    • Carefully add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly turbid. This indicates the solution is at its saturation point.

    • Add one or two more drops of the "good" solvent to redissolve the precipitate, making the solution clear again. This brings the system just below the point of supersaturation.

  • Incubation:

    • Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use a cap with a small hole. This is a critical step that controls the rate of evaporation.

    • Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring and Harvesting:

    • Observe the vial daily without disturbing it. Crystals may appear within a few days to several weeks.

    • Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop or a fine spatula. Immediately place the crystal in a drop of cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

The Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Crystal Selection & Mounting Data 2. Data Collection (X-ray Diffractometer) Crystal->Data Irradiation with X-rays Integration 3. Data Integration (Intensity of spots) Data->Integration Raw Diffraction Images Solution 4. Structure Solution (Solving the Phase Problem) Integration->Solution h, k, l, I, σ(I) Refinement 5. Structure Refinement (Model Optimization) Solution->Refinement Initial Atomic Model Validation 6. Validation & Analysis (CIF File Generation) Refinement->Validation Final Structural Model

Caption: Workflow for Single-Crystal X-ray Structure Determination.
  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is flash-cooled to ~100 K in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is centered in the X-ray beam of a diffractometer. The instrument rotates the crystal through a series of angles, collecting thousands of diffraction images. Each spot on these images corresponds to the constructive interference of X-rays scattered by specific planes of atoms within the crystal lattice, as described by Bragg's Law.

  • Data Integration: Software is used to process the raw images, locating each diffraction spot and integrating its intensity. This produces a reflection file containing the Miller indices (h,k,l) for each spot, its intensity (I), and its standard uncertainty (σ(I)).

  • Structure Solution: This is the most critical computational step. The integrated intensities are used to determine the unit cell dimensions and the space group (the symmetry elements of the crystal). However, the phases of the X-ray waves are lost during the experiment. "Direct methods" or other algorithms are used to solve this "phase problem" and generate an initial electron density map, from which an initial atomic model can be built.[6]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model.

  • Validation and Analysis: The final refined structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit). The result is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.

Case Study: Interpreting the Crystal Structure of a Fused Pyrazine Derivative

As no published crystal structure for a simple pyrazino[2,3-b]pyrazin-2(1H)-one derivative is currently available in open crystallographic databases, we will use the closely related fused system, pyrazino[2,3-b]indolizine-10-carbonitrile , as a representative example to illustrate the analytical process.[7] This molecule shares the core pyrazine ring and demonstrates the types of intermolecular interactions common to such nitrogen-rich heterocycles.

Molecular Geometry and Planarity

The first step in the analysis is to examine the intramolecular features. For pyrazino[2,3-b]indolizine-10-carbonitrile, the fused pyrazino[2,3-b]indolizine skeleton is nearly planar, with an average deviation from planarity of only 0.004 Å.[7] This high degree of planarity is a key feature of fused aromatic systems and has significant implications for its electronic properties and its ability to participate in π-π stacking interactions. For a hypothetical pyrazino[2,3-b]pyrazin-2(1H)-one derivative, we would expect a similar planarity of the core structure. Analysis would focus on the bond lengths within the pyrazinone ring to confirm the presence of the C=O double bond and the delocalized amide system.

Supramolecular Assembly and Intermolecular Interactions

The true power of crystal structure analysis lies in understanding how individual molecules interact to build the extended three-dimensional structure.[8][9] These non-covalent interactions govern the material's physical properties, such as melting point, solubility, and stability. In the case of pyrazino[2,3-b]indolizine-10-carbonitrile, the crystal packing is dominated by two key interactions: weak hydrogen bonds and π-π stacking.[7]

  • Hydrogen Bonding: Neighboring molecules are linked through weak C—H···N hydrogen bonds, forming inversion dimers.[7] In our target pyrazino[2,3-b]pyrazin-2(1H)-one derivatives, a much stronger and more directional N—H···O=C hydrogen bond would be expected. This interaction, where the lactam N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, is a classic and highly robust "supramolecular synthon" that would likely form strong dimeric or catemeric (chain-like) motifs.[2]

  • π-π Stacking: The planar aromatic systems of the pyrazino[2,3-b]indolizine molecules are arranged in parallel, allowing for favorable π-π stacking interactions between the electron-rich rings.[7] This type of interaction is crucial for the stabilization of many aromatic crystal structures.

The table below summarizes the key intermolecular interactions observed in the representative structure, which provides a model for what to expect in pyrazino[2,3-b]pyrazin-2(1H)-one derivatives.

Table 1: Analysis of Intermolecular Interactions in a Representative Fused Pyrazine Crystal Structure

Interaction Type Donor (D) - H···Acceptor (A) D···A Distance (Å) H···A Distance (Å) D-H···A Angle (°) Supramolecular Motif Significance
Weak H-Bond C—H ··· N ~3.4 ~2.5 ~150 Inversion Dimer Contributes to lattice stability and defines local packing.
π-π Stacking Ring Centroid ··· Ring Centroid ~3.5 - 3.8 N/A N/A Parallel Stacks Major contributor to crystal cohesion; influences electronic properties.

| Expected H-Bond | N—H ··· O=C | ~2.9 | ~1.9 | ~170 | Dimer or Chain | Primary directional force dictating the crystal packing in pyrazinone derivatives. |

Implications for Drug and Materials Design

The detailed structural knowledge gained from this analysis directly informs rational design efforts:

  • For Drug Design: Identifying the key hydrogen bond donors (N-H) and acceptors (ring nitrogens, carbonyl oxygen) provides a 3D pharmacophore model. This model can be used to design molecules that fit precisely into a target protein's binding site. The rigidity of the fused core means that the orientation of substituents is well-defined, reducing the entropic penalty upon binding and potentially leading to higher-affinity ligands.

  • For Materials Science: Understanding the dominant intermolecular interactions allows for "crystal engineering."[9] By modifying substituents, one can tune the crystal packing to achieve desired properties. For example, enhancing π-π stacking by introducing electron-withdrawing or -donating groups could be used to create organic semiconductors.

Conclusion

The crystal structure analysis of pyrazino[2,3-b]pyrazin-2(1H)-one derivatives is a powerful, multidisciplinary process that bridges synthetic chemistry and solid-state characterization. It provides unambiguous, high-resolution data that is indispensable for modern drug discovery and materials science. By carefully designing synthetic routes, mastering crystallization techniques, and correctly interpreting the rich data from X-ray diffraction, researchers can unlock the full potential of this promising heterocyclic scaffold. The insights gained from analyzing molecular geometry and, more importantly, the landscape of intermolecular interactions, provide the critical foundation for the rational design of the next generation of functional molecules.

References

  • Cruces, J., & Al-Hamdani, A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 903-951. Available from: [Link]

  • Svobodová, J., & Vrbková, E. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(21), 12399-12420. Available from: [Link]

  • Cruces, J., & Al-Hamdani, A. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. Available from: [Link]

  • Cruces, J., & Al-Hamdani, A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Available from: [Link]

  • Segawa, Y., et al. (2025). Diverse tetracyanodihydrodipyrazinopyrazine clathrate crystals assembled from weak intermolecular interactions. CrystEngComm. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, characterization and biological activity of some new pyrazino[2,1- b]quinazolinone derivatives. Der Pharma Chemica, 4(1), 336-345. Available from: [Link]

  • Amer, A. M., et al. (2018). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. ResearchGate. Available from: [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5129. Available from: [Link]

  • Claramunt, R. M., et al. (2011). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. Available from: [Link]

  • Foks, H., et al. (2006). Pyrazino[2,3-b]indolizine-10-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4279-o4280. Available from: [Link]

  • Fun, H.-K., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2236-2249. Available from: [Link]

  • ResearchGate. (n.d.). View of the principal intermolecular interactions in the crystal of pyrimido[6,1-b][1][3]oxazin-6-one 1. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). Pyrazino[2,3-b]pyrazine. PubChem. Available from: [Link]

  • Al-Zaydi, K. M. (2021). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2021(1), 194-228. Available from: [Link]

  • Zienkiewicz, J., et al. (2004). Fused-ring thiadiazines: preparation and crystallographic characterization of 3-phenyl derivative of benzo-, pyridio[2,3-e]-, pyrazino[2,3-e]-, and tetrafluorobenzo-[1][2][4]thiadiazines. The Journal of Organic Chemistry, 69(7), 2551-2561. Available from: [Link]

  • Chmovzh, T. N., & Stilinidi, A. M. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 464. Available from: [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1482. Available from: [Link]

  • NIST. (n.d.). Pyrazino[2,3-b]pyrazine. NIST Chemistry WebBook. Available from: [Link]

Sources

Exploratory

The Strategic Utility of 6-Bromo-3,4-dihydropyrazinopyrazinone in Kinase Inhibitor Design: A Technical Whitepaper

Executive Summary In the landscape of targeted oncology and neurodegenerative disease therapeutics, the strategic design of ATP-competitive kinase inhibitors is a multidimensional optimization problem. As a Senior Applic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and neurodegenerative disease therapeutics, the strategic design of ATP-competitive kinase inhibitors is a multidimensional optimization problem. As a Senior Application Scientist, I frequently leverage the 6-bromo-3,4-dihydropyrazinopyrazinone (formally 6-bromo-3,4-dihydro-1H-pyrazino[2,3-b]pyrazin-2-one) scaffold. This molecule serves as a highly efficient bioisostere for purine and pteridine rings, specifically engineered to target the ATP-binding pocket of kinases such as the mammalian target of rapamycin (mTOR) .

This whitepaper deconstructs the physical properties, chemical reactivity, and field-proven experimental protocols associated with this critical intermediate, providing a self-validating framework for its application in advanced drug synthesis.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of a scaffold is the first step in predicting its behavior in both synthetic workflows and biological systems. The properties of 6-bromo-3,4-dihydropyrazinopyrazinone are summarized below.

Table 1: Core Physical and Chemical Properties
PropertyValue / DescriptionSynthetic & Biological Relevance
Chemical Name 6-bromo-3,4-dihydro-1H-pyrazino[2,3-b]pyrazin-2-oneDefines the exact regiochemistry for downstream functionalization.
CAS Registry Number 2168294-35-5Essential for vendor sourcing and literature indexing .
Molecular Formula C₆H₅BrN₄OIndicates a highly nitrogen-dense heteroaromatic system.
Molecular Weight 229.03 g/mol Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Appearance Solid (White to light yellow powder)Facilitates easy handling, weighing, and long-term benchtop stability.
H-Bond Donors / Acceptors 2 Donors (N1-H, N4-H) / 4 AcceptorsCritical for hinge-region binding in the kinase ATP pocket.
Purity Standard ≥95% (Commercial Grade)Minimizes catalytic poisoning during subsequent palladium-catalyzed steps.

Structural Logic and Target Engagement

The architecture of 6-bromo-3,4-dihydropyrazinopyrazinone is not accidental; it is a masterpiece of rational drug design. The 3,4-dihydro-2-one modification introduces a specific hydrogen bond acceptor (the carbonyl oxygen) and donor (the N1-H) that perfectly align with the hinge region of the kinase (e.g., interacting with Val882 in mTOR) .

Meanwhile, the bromine atom at the C6 position transforms this otherwise stable bicyclic core into a highly reactive electrophile. Because the pyrazine ring is electron-deficient, the C-Br bond is highly activated toward oxidative addition, making it an ideal substrate for transition-metal catalysis.

G Scaffold 6-bromo-3,4-dihydro pyrazino[2,3-b]pyrazin-2-one N4_Alkylation N4 Position (Alkylation Site) Scaffold->N4_Alkylation Modulates Solubility C6_Bromine C6 Bromine (Cross-Coupling) Scaffold->C6_Bromine Functionalizes Kinase Affinity Carbonyl C2 Carbonyl (H-bond Acceptor) Scaffold->Carbonyl Hinge Binder Interaction

Functional reactivity map of the 6-bromo-3,4-dihydropyrazinopyrazinone scaffold.

Experimental Protocols: Self-Validating Workflows

As an Application Scientist, I mandate that every protocol must be a self-validating system . When working with this brominated scaffold, the isotopic signature of the bromine atom (a distinct 1:1 ratio of ⁷⁹Br and ⁸¹Br) serves as an internal diagnostic marker. The disappearance of this 1:1 doublet in LC-MS analysis definitively validates the success of the cross-coupling reaction.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

This methodology details the functionalization of the C6 position to introduce an aryl/heteroaryl group, a critical step in synthesizing mTOR inhibitors like sapanisertib analogs .

Reagents Required:

  • 6-bromo-3,4-dihydro-1H-pyrazino[2,3-b]pyrazin-2-one (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Na₂CO₃ (2.0 eq, 1M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology & Causality:

  • System Preparation: Charge a Schlenk flask with the pyrazinopyrazinone scaffold and the arylboronic acid.

    • Causality: Solid-state mixing prior to solvent addition prevents localized concentration gradients that can lead to homocoupling side-reactions.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and 1M aqueous Na₂CO₃ (typically 4:1 v/v).

    • Causality: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base. Degassing via argon sparging is absolutely critical to prevent the oxidative deactivation of the Pd(0) active catalytic species.

  • Catalyst Activation: Add Pd(dppf)Cl₂ under a positive stream of argon.

    • Causality: The bidentate dppf ligand provides a sterically demanding environment that accelerates the reductive elimination step—historically the rate-limiting step in sterically hindered, electron-deficient pyrazine couplings.

  • Thermal Cycling: Heat the reaction mixture to 90 °C for 4–8 hours. Monitor the reaction via LC-MS.

    • Self-Validation: Look for the complete consumption of the starting material mass (M+ and M+2 peaks of equal intensity) and the emergence of the product mass.

  • Aqueous Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH).

Workflow Step1 Step 1: Reagent Assembly (Scaffold, Boronic Acid, Base) Step2 Step 2: Degassing & Catalyst Addition (Dioxane/H2O, Pd(dppf)Cl2) Step1->Step2 Step3 Step 3: Thermal Cross-Coupling (90°C, 4-8 hrs, Argon) Step2->Step3 Step4 Step 4: LC-MS Validation (Loss of 79Br/81Br Isotope Signature) Step3->Step4 Step5 Step 5: Workup & Purification (EtOAc Extraction, Silica Gel) Step4->Step5

Step-by-step synthetic workflow for functionalizing the pyrazinopyrazinone core.

Conclusion

The 6-bromo-3,4-dihydropyrazinopyrazinone scaffold is not merely a chemical building block; it is a highly optimized vector for kinase inhibition. By understanding the causality behind its physical properties and leveraging self-validating synthetic protocols, drug development professionals can efficiently navigate the chemical space required to produce next-generation targeted therapeutics.

References

  • European Patent Office. "EP 3660020 B1: PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS". Google Patents.
Foundational

Systems-Level Biological Screening of Novel Pyrazinone Heterocycles: A Technical Whitepaper

Executive Summary The pyrazinone (2(1H)-pyrazinone) scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as a versatile core for the design of novel therapeutic agents[1]. Due to its un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazinone (2(1H)-pyrazinone) scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as a versatile core for the design of novel therapeutic agents[1]. Due to its unique hydrogen-bonding capacity and non-aromatic heterocyclic nature, the pyrazinone core can be functionalized to interact with a diverse array of biological targets, ranging from oncogenic kinases (e.g., PI3K, p38α MAPK)[2][3] to bacterial resistance mechanisms (e.g., MRSA)[4].

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, systems-level biological screening cascade for novel pyrazinone derivatives. This whitepaper moves beyond basic procedural lists, focusing on the causality behind experimental design and ensuring that every protocol functions as a self-validating system to guarantee data integrity.

The Biological Screening Cascade: A Systems Approach

The evaluation of a novel pyrazinone library requires a hierarchical screening cascade. We begin with high-throughput biochemical target engagement, progress to phenotypic cellular profiling, and culminate in precise mechanistic elucidation.

ScreeningWorkflow Start Novel Pyrazinone Library Phase1 Phase I: Biochemical Target Binding Start->Phase1 Phase2 Phase II: Cellular Profiling (Cytotoxicity/Antimicrobial) Phase1->Phase2 IC50 < 1 µM Phase3 Phase III: Mechanistic Elucidation Phase2->Phase3 High Selectivity Lead Lead Candidate Selection Phase3->Lead Validated MOA

Fig 1: Hierarchical biological screening workflow for novel pyrazinone derivatives.

Phase I: Target-Directed Biochemical Screening

Pyrazinone derivatives are frequently designed as ATP-competitive kinase inhibitors or nuclear receptor antagonists[2][5]. To evaluate target engagement, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard due to its high sensitivity and low background interference.

Protocol 1: High-Throughput TR-FRET Kinase Inhibition Assay (e.g., PI3Kα)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of pyrazinone compounds against recombinant PI3Kα.

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 2 mM DTT.

    • Causality of Choice: Mg2+ is a mandatory cofactor that coordinates the phosphate groups of ATP within the kinase catalytic cleft. DTT maintains the reducing environment necessary to prevent the oxidation of critical cysteine residues in the kinase domain.

  • Compound Dispensing: Serially dilute pyrazinone compounds in 100% DMSO, then transfer to a 384-well low-volume assay plate.

    • Causality of Choice: The final assay DMSO concentration must be strictly maintained at ≤1% . Higher concentrations alter the dielectric constant of the buffer, leading to solvent-induced enzyme denaturation and artifactual inhibition.

  • Enzyme-Substrate Incubation: Add recombinant PI3Kα and PIP2 substrate to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • ATP Addition: Initiate the reaction by adding ATP at its predetermined apparent Km​ value (e.g., 10 µM for PI3Kα).

    • Causality of Choice: Screening exactly at the Km​ of ATP ensures the assay is highly sensitive to ATP-competitive inhibitors (the primary modality of pyrazinones) while maintaining a robust signal window.

  • Detection: Terminate the reaction and add TR-FRET detection reagents (Europium-labeled antibody and APC-tracer). Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using the formula Z′=1−∣μp​−μn​∣3(σp​+σn​)​ , utilizing a known inhibitor (e.g., Alpelisib) as the positive control and DMSO as the negative control. The assay is only deemed valid and proceeds to data analysis if Z′≥0.6 , ensuring a robust signal-to-noise ratio and absolute reproducibility.

Phase II: Phenotypic & Cellular Profiling

Compounds that exhibit potent biochemical inhibition must be evaluated for cellular permeability and phenotypic efficacy. Pyrazinone derivatives have demonstrated potent anti-proliferative activity against leukemia (MV4-11) and colorectal carcinoma (HCT-116) cell lines[2][6], as well as potent antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA)[4].

Protocol 2: Orthogonal Cell Viability Assay (Luminescent ATP Detection)
  • Cell Seeding: Seed target cells (e.g., MV4-11) at 1×104 cells/well in 96-well opaque white microplates.

    • Causality of Choice: Opaque white plates are mandatory for luminescence assays as they maximize signal reflection and completely eliminate well-to-well optical crosstalk, preventing false positive viability readings.

  • Compound Treatment: Treat cells with a 10-point dose-response of the pyrazinone derivative (e.g., compound 9q)[2]. Incubate for 72 hours at 37°C, 5% CO2​ .

  • ATP Detection: Add CellTiter-Glo® reagent (v/v 1:1) and incubate for 10 minutes to stabilize the luminescent signal.

    • Causality of Choice: We utilize luminescent ATP detection rather than traditional colorimetric MTT assays. Pyrazinone derivatives, being electron-rich nitrogenous heterocycles, can occasionally reduce tetrazolium salts directly in the absence of living cells, leading to false-positive viability signals. Measuring ATP via luciferase avoids this redox interference entirely.

  • Self-Validation Checkpoint: Include a cell-free control for background subtraction. Calculate the coefficient of variation (CV) across technical triplicates. Data is valid only if CV < 10% .

Protocol 3: Anti-MRSA Broth Microdilution (MIC Determination)
  • Inoculum Preparation: Standardize the MRSA suspension (e.g., S. aureus N315) to a 0.5 McFarland standard ( 1.5×108 CFU/mL), then dilute to a final assay concentration of 5×105 CFU/mL[4].

    • Causality of Choice: A strictly standardized inoculum prevents artificial shifts in the Minimum Inhibitory Concentration (MIC) caused by the "inoculum effect," where high bacterial loads overwhelm the compound.

  • Media Selection: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality of Choice: Calcium and magnesium concentrations must be strictly controlled to ensure accurate resistance phenotyping and reproducible compound diffusion across the bacterial membrane.

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. Add resazurin dye (0.015%) to visualize metabolic activity (blue = inhibited, pink = viable).

  • Self-Validation Checkpoint: Include Vancomycin as a positive control. The assay is valid only if the Vancomycin MIC falls strictly within the CLSI acceptable quality control range (0.5 - 2 µg/mL) .

Quantitative Data Synthesis

The structural versatility of the 2(1H)-pyrazinone scaffold allows for the generation of highly diverse biological profiles. Table 1 summarizes the validated quantitative data for benchmark pyrazinone derivatives across various therapeutic indications.

Table 1: Representative Biological Activity of Pyrazinone Derivatives

Compound DesignationStructural ClassPrimary Target / MechanismBiological Model (Cell Line / Pathogen)Potency ( IC50​ / MIC)Ref
Compound 9q Pyrazin-2(1H)-onePI3Kα / HDAC6 Dual InhibitorMV4-11 (Leukemia)0.093 µM ( IC50​ )[2]
Compound 20 6,8-diazapyrazinoneRORγt AntagonistTh17 Lymphoid Cells780 nM ( IC50​ Binding)[5]
Compound 5 Alkylated 2(1H)-pyrazinoneCytotoxicityHCT-116 (Colorectal Carcinoma)1.5 µg/mL ( IC50​ )[6]
MR7S4-F3 Pyrazinone derivativeAntimicrobial / UnknownS. aureus N315 (MRSA)4–16 µg/mL (MIC)[4]

Phase III: Mechanistic Elucidation & Pathway Analysis

Once a lead compound is identified, understanding its mechanism of action (MOA) is critical. For instance, novel pyrazinone derivatives acting as dual PI3K/HDAC inhibitors (such as compound 9q) exert their anti-leukemic effects by blocking the PI3K/AKT/mTOR signaling pathway, subsequently inducing apoptosis and arresting the cell cycle in the G2/M phase[2].

SignalingPathway Inhibitor Pyrazinone Derivative (e.g., Compound 9q) PI3K PI3Kα Inhibitor->PI3K ATP-Competitive Inhibition Apoptosis Apoptosis & G2/M Arrest Inhibitor->Apoptosis Induces AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes Proliferation->Apoptosis Blocked

Fig 2: Mechanism of action of pyrazinone-based PI3K/HDAC dual inhibitors in leukemia cells.

To validate this pathway experimentally, researchers must employ Flow Cytometry (using Annexin V/PI staining for apoptosis and Propidium Iodide for cell cycle analysis) alongside Western Blotting to quantify the reduction in phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) relative to total protein levels.

Conclusion

The successful translation of novel pyrazinone heterocyclic compounds from computational design to preclinical candidates relies entirely on the rigor of the biological screening cascade. By enforcing strict causality in assay design—such as matching ATP concentrations to Km​ values and avoiding redox-sensitive viability dyes—and implementing mathematically rigorous self-validation checkpoints (Z'-factors and CLSI controls), researchers can ensure high-fidelity data generation.

References

  • Bioactive 2(1H)
  • Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry URL
  • Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry Source: Benchchem URL
  • A Novel Pyrazinone Derivative with Anti-MRSA Activity, Produced by Streptomyces anulatus Isolated from the Rhizosphere of Malus trilobata in Lebanon Source: MDPI / Microorganisms URL
  • 2(1H)
  • Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 Source: ACS Medicinal Chemistry Letters / NIH URL

Sources

Exploratory

Stability studies of 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one

An In-Depth Technical Guide to the Stability Studies of 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one Abstract This technical guide provides a comprehensive framework for evaluating the chemical stability of 6-bro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability Studies of 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical research. Given the critical role of stability in drug development, this document outlines a systematic approach to identifying potential degradation pathways and establishing a stable formulation. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for forced degradation and long-term stability studies, in alignment with international regulatory standards.

Introduction: The Significance of Stability in Drug Development

The chemical stability of an active pharmaceutical ingredient (API) is a paramount determinant of its safety, efficacy, and shelf-life. Stability studies are a mandatory component of the drug development process, providing critical data for regulatory submissions such as Investigational New Drug (IND) applications.[1] These studies help to understand how the quality of a drug substance changes over time under the influence of various environmental factors like temperature, humidity, and light.[2] For novel compounds such as 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one, a derivative of the pyrazino[2,3-b]pyrazine core which has shown potential as kinase inhibitors, a thorough understanding of its stability profile is essential for advancing its development.[3][4][5][6]

This guide will focus on two key aspects of stability testing:

  • Forced Degradation Studies: These studies, also known as stress testing, are designed to intentionally degrade the API under more severe conditions than accelerated stability testing.[2][7] They are crucial for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2]

  • Long-Term Stability Studies: These studies evaluate the API under recommended storage conditions to establish its retest period or shelf life.

Physicochemical Properties of 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one

A foundational understanding of the molecule's properties is crucial for designing meaningful stability studies.

PropertyValueSource
Molecular Formula C6H5BrN4O[8]
Molecular Weight 229.034 g/mol [8]
Appearance Solid[8]
CAS Number 2168294-35-5[8]

The structure contains a pyrazinone ring fused to a dihydropyrazine ring, with a bromine substituent. The presence of lactam and amine functionalities, along with the electron-withdrawing nature of the pyrazine rings and the bromine atom, suggests potential susceptibility to hydrolysis and photolytic degradation.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are a cornerstone of understanding a molecule's intrinsic stability.[9][10] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at detectable levels without being overly complex.[1][7]

Experimental Workflow for Forced Degradation

The following diagram outlines the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Expose to Stress Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C, Dry Heat) API->Thermal Expose to Stress Photolytic Photolytic Stress (ICH Q1B) API->Photolytic Expose to Stress Neutralization Neutralization/ Quenching Acid->Neutralization Base->Neutralization Oxidation->Neutralization HPLC Stability-Indicating HPLC-UV/DAD Thermal->HPLC Photolytic->HPLC Neutralization->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS Characterize Peaks MassBalance Mass Balance Calculation HPLC->MassBalance Quantify Degradation

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The following are detailed, step-by-step protocols for each stress condition. A control sample, protected from stress, should be analyzed alongside the stressed samples.

  • Preparation: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubation: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze by a stability-indicating HPLC method.

Causality: The acidic conditions are expected to promote hydrolysis of the lactam bond in the pyrazinone ring. The elevated temperature accelerates this process.

  • Preparation: Prepare a 1 mg/mL solution of the API.

  • Stress: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Keep the solution at room temperature.

  • Sampling: Withdraw aliquots at shorter time intervals initially (e.g., 30 min, 1, 2, 4 hours) due to the generally faster rate of base-catalyzed hydrolysis.

  • Quenching: Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze by HPLC.

Causality: Basic conditions are also expected to hydrolyze the lactam, potentially at a faster rate than acidic conditions.

  • Preparation: Prepare a 1 mg/mL solution of the API.

  • Stress: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze directly by HPLC.

Causality: The electron-rich nitrogen atoms in the pyrazine rings may be susceptible to oxidation, potentially forming N-oxides.

  • Preparation: Place the solid API in a vial.

  • Stress: Expose the solid sample to dry heat at 80°C in a calibrated oven.

  • Sampling: Sample the solid at various time points (e.g., 1, 3, 7 days).

  • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

Causality: Thermal stress can provide the energy for various degradation reactions, including rearrangements and cleavage of weaker bonds.[9]

  • Preparation: Place both solid API and a 1 mg/mL solution in transparent vials.

  • Stress: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze the samples by HPLC after the exposure period.

Causality: The aromatic nature of the pyrazine rings and the presence of the bromo-substituent suggest potential for photolytic degradation through radical mechanisms or rearrangements.

Data Interpretation and Mass Balance

The results of the forced degradation studies should be summarized in a table.

Stress ConditionDuration% Degradation of APINumber of DegradantsRemarks
0.1 M HCl, 60°C24 h
0.1 M NaOH, RT4 h
3% H₂O₂, RT24 h
Dry Heat, 80°C7 days
ICH Q1B Photolysis-

A critical aspect of interpreting the results is the mass balance calculation. This ensures that the decrease in the API concentration is accounted for by the formation of degradation products.[9]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Development Strategy

HPLC_Method_Development Start Start: Initial Scouting (Isocratic, Broad Gradient) ColumnScreening Column Screening (C18, Phenyl-Hexyl, etc.) Start->ColumnScreening MobilePhase Mobile Phase Optimization (pH, Organic Modifier) ColumnScreening->MobilePhase Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient Detection Wavelength Selection (UV-DAD) Gradient->Detection Validation Method Validation (ICH Q2(R1)) Detection->Validation

Caption: HPLC method development strategy.

The developed method must be able to separate the main peak (API) from all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the API peak is not co-eluting with any degradants.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies can be initiated.

Study Design
StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

The API should be stored in containers that simulate the proposed packaging. Samples should be pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies) and analyzed for appearance, assay, and degradation products.

Potential Degradation Pathways

Based on the chemical structure of 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one, the following degradation pathways can be hypothesized:

  • Hydrolysis: Cleavage of the lactam bond in the pyrazinone ring, leading to the formation of an amino acid derivative. This is likely to be the primary pathway under both acidic and basic conditions.

  • Oxidation: Formation of N-oxides at the nitrogen atoms of the pyrazine rings.

  • Photodegradation: Potential for debromination or rearrangement of the heterocyclic core upon exposure to UV light.

The identification of the actual degradation products will require characterization using techniques such as LC-MS and NMR.

Conclusion

This technical guide provides a robust and scientifically grounded approach to evaluating the stability of 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one. By systematically conducting forced degradation studies, developing a stability-indicating analytical method, and initiating long-term stability programs, researchers can gain a comprehensive understanding of the molecule's degradation profile. This knowledge is not only a regulatory requirement but also invaluable for guiding formulation development, selecting appropriate packaging, and establishing safe storage conditions and shelf-life for this promising pharmaceutical candidate.

References

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. (URL not available)
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 159-165. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Al-Aamri, A. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 33-58. [Link]

  • Hu, B., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • De, S. K. (2023). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases. Current Medicinal Chemistry, 31(34), 5657-5659. [Link]

  • Bentham Science Publishers. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. [Link]

  • PubChem. (n.d.). Pyrazino[2,3-b]pyrazine. [Link]

  • PubChem. (n.d.). 6-bromo-1H,2H,4H-pyrido(2,3-d)(1,3)oxazin-2-one. [Link]

  • Bentham Science Publishers. (2023). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. [Link]

Sources

Foundational

Derivatization of the Pyrazino[2,3-b]pyrazin-2(1H)-one Scaffold: A Technical Blueprint for Kinase Inhibitor Development

Executive Summary & Mechanistic Rationale The pyrazino[2,3-b]pyrazin-2(1H)-one scaffold is a highly privileged bicyclic structure in modern medicinal chemistry, renowned for its application in designing ATP-competitive k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazino[2,3-b]pyrazin-2(1H)-one scaffold is a highly privileged bicyclic structure in modern medicinal chemistry, renowned for its application in designing ATP-competitive kinase inhibitors [1]. Its rigid, planar geometry provides an optimal vector for positioning hydrogen bond donors and acceptors to interact specifically with the hinge region of target kinases.

In the context of oncology and metabolic diseases, this scaffold has been extensively derivatized to target the mammalian target of rapamycin (mTOR) pathway. Dysregulation of the PI3K/AKT/mTOR axis is a primary driver in numerous malignancies. By systematically derivatizing the pyrazinone core, researchers can achieve potent dual inhibition of both mTORC1 and mTORC2. This dual inhibition is critical: it prevents the feedback loop activation of AKT that typically compromises the efficacy of first-generation rapalogs [2].

mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Effect Apoptosis & Cell Cycle Arrest mTORC1->Effect Regulates Translation mTORC2 mTORC2 mTORC2->AKT Phosphorylates Inhibitor 1,7-Disubstituted Pyrazino[2,3-b]pyrazin-2(1H)-one Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: Simplified mTOR signaling pathway illustrating dual inhibition by pyrazinone derivatives.

Structure-Activity Relationship (SAR): The Shift to 1,7-Disubstitution

Early drug discovery efforts heavily explored the 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-ones (the RE1 series). While these compounds demonstrated excellent in vitro potency against mTOR, they were plagued by poor pharmacokinetic (PK) profiles. Specifically, the RE1 series exhibited high efflux ratios and poor Caco-2 permeability, leading to sub-optimal oral exposure (AUC).

A pivotal breakthrough in the SAR of this scaffold was the transition to the 1,7-disubstituted (RE2) series [2].

The Causality of the Pivot: Moving the substitution from the 4,6-positions to the 1,7-positions fundamentally alters the molecule's dipole moment and topological polar surface area (TPSA). This structural rearrangement lowers the desolvation penalty required for the molecule to pass through lipid bilayers and significantly reduces its affinity for P-glycoprotein (P-gp) efflux transporters. Consequently, the 1,7-disubstituted analogs maintain the critical hinge-binding hydrogen bonds while drastically improving oral bioavailability.

Quantitative SAR & PK Comparison
Scaffold SeriesSubstitution PatternmTOR IC₅₀ (nM)Caco-2 Permeability (Papp)Efflux RatioOral Exposure (AUC)
RE1 4,6-disubstituted~15LowHigh (>10)Poor
RE2 1,7-disubstituted<5HighLow (<2)Excellent

Synthetic Derivatization Workflows

To guarantee reproducibility and scientific integrity, the synthesis of the 1,7-disubstituted scaffold must be executed as a self-validating system. Each step incorporates specific analytical checkpoints to confirm structural progression before proceeding.

Synthetic_Workflow SM Ethyl (3,5-dibromopyrazin -2-yl)glycinate Amine Primary Amine Addition (SNAr) SM->Amine RingClosure Acid-Catalyzed Lactamization Amine->RingClosure Scaffold 7-Bromo-1-substituted Scaffold RingClosure->Scaffold Suzuki Suzuki-Miyaura Coupling (C-7) Scaffold->Suzuki Final 1,7-Disubstituted Pyrazino[2,3-b]pyrazin -2(1H)-one Suzuki->Final

Caption: Core synthetic workflow for generating 1,7-disubstituted pyrazino[2,3-b]pyrazin-2(1H)-ones.

Protocol 1: Regioselective SₙAr and Lactamization

Mechanistic Rationale: The synthesis begins with ethyl (3,5-dibromopyrazin-2-yl)glycinate. The electron-withdrawing nature of the pyrazine ring activates the halogens for Nucleophilic Aromatic Substitution (SₙAr). The bromine at the 3-position (para to the ester) is significantly more reactive than the 5-position, allowing for highly regioselective primary amine addition. Subsequent acid catalysis protonates the ester carbonyl, increasing its electrophilicity to drive intramolecular lactamization.

Step-by-Step Methodology:

  • Amine Addition: Dissolve ethyl (3,5-dibromopyrazin-2-yl)glycinate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) as a non-nucleophilic base to scavenge the generated HBr. Stir at 80°C for 4 hours.

  • Validation Check 1 (SₙAr): Monitor the reaction via LC-MS. The system is validated when the dibromo starting material is fully consumed and replaced by the mono-amino intermediate mass.

  • Acid-Catalyzed Ring Closure: Isolate the intermediate via aqueous workup, then dissolve it in glacial acetic acid. Heat the solution to 120°C for 12 hours to force the ring closure.

  • Validation Check 2 (Lactamization): Confirm successful cyclization via FTIR and ¹H-NMR. The FTIR spectrum must show a shift from the ester C=O stretch (~1735 cm⁻¹) to a lactam C=O stretch (~1680 cm⁻¹). The ¹H-NMR must show the complete disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm).

  • Isolation: Precipitate the resulting 7-bromo-1-substituted-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one by pouring the mixture into ice-cold water. Filter and dry under a vacuum.

Protocol 2: Late-Stage Palladium-Catalyzed C-7 Functionalization

Mechanistic Rationale: The bromine at the C-7 position remains highly activated. Utilizing a Suzuki-Miyaura cross-coupling reaction allows for the late-stage, modular introduction of diverse aryl or heteroaryl groups (such as triazoles) [3]. This late-stage functionalization is critical for rapidly generating compound libraries to probe the kinase ATP-binding pocket.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the 7-bromo scaffold (1.0 eq), the desired aryl boronic acid pinacol ester (1.5 eq), and K₂CO₃ (3.0 eq). Suspend the mixture in a rigorously degassed solvent system of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Under a strict argon atmosphere to prevent the oxidative degradation of the catalyst, add Pd(dppf)Cl₂ (0.05 eq).

  • Coupling: Heat the reaction mixture at 90°C for 6 hours.

  • Validation Check 3 (Coupling): Perform TLC and High-Resolution Mass Spectrometry (HRMS). The reaction is successful when the mass shift corresponds exactly to the coupled product, and ¹H-NMR reveals the appearance of new aromatic protons corresponding to the introduced aryl group.

  • Metal Scavenging & Purification: Filter the crude mixture through a pad of Celite to remove bulk inorganic salts. Critical Step: Treat the filtrate with a palladium scavenger (e.g., SiliaMetS Thiol) for 2 hours at room temperature. This ensures the complete removal of heavy metals, which is an absolute requirement to prevent false positives in downstream biological kinase assays. Purify the final product via flash column chromatography.

References

  • Optimization of a Series of Triazole Containing Mammalian Target of Rapamycin (mTOR) Kinase Inhibitors and the Discovery of CC-115 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • European Patent Bulletin 2016/15 - Pharmaceutical Compositions of 7-(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)-1-((trans)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one Source: European Patent Office (EPO) URL:[Link]

Protocols & Analytical Methods

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-3,4-dihydropyrazinopyrazinone Scaffolds

Executive Summary The functionalization of nitrogen-rich bicyclic heterocycles is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and ATP-competitive ligands. The 6-bromo-3,4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of nitrogen-rich bicyclic heterocycles is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and ATP-competitive ligands. The 6-bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one scaffold presents a unique synthetic challenge. Its high nitrogen density, electron-deficient pyrazine core, and acidic lactam/amine N-H protons create an environment highly susceptible to catalyst poisoning and protodebromination.

This application note provides a field-proven, self-validating protocol for the Suzuki-Miyaura cross-coupling of this specific scaffold. By detailing the mechanistic causality behind catalyst, base, and solvent selection, this guide empowers researchers to achieve high-yielding C6-arylation while suppressing deleterious side reactions.

Mechanistic Rationale & Optimization Strategy

To successfully couple the 6-bromo-3,4-dihydropyrazinopyrazinone core, the reaction conditions must be meticulously tailored to navigate the fundamental steps of the Suzuki-Miyaura mechanism: oxidative addition, transmetalation, and reductive elimination[1].

The Threat of Protodebromination and Catalyst Poisoning

Standard catalysts like Pd(PPh3​)4​ often fail with this scaffold. The electron-deficient nature of the pyrazine ring slows the initial oxidative addition. Furthermore, unprotected nitrogen-rich heterocycles possess acidic N-H protons. In the presence of strong bases, the resulting pyrazolate-like anion strongly coordinates to the palladium center, halting the catalytic cycle and promoting a reductive elimination pathway that yields a des-bromo (protodebrominated) side product[2].

Engineering the Solution: XPhos and Potassium Phosphate

To overcome these barriers, we employ XPhos Pd G2 (a Buchwald precatalyst) alongside Potassium Phosphate ( K3​PO4​ ) .

  • Ligand Sterics and Electronics: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its electron density accelerates oxidative addition into the stubborn C-Br bond, while its immense steric bulk physically shields the palladium center from unwanted coordination by the scaffold's multiple nitrogen lone pairs[2]. Similar tandem catalyst systems have proven highly effective in avoiding debromination in analogous fused pyrimidine/pyrazine systems[3].

  • Base Selection: K3​PO4​ is a mild inorganic base. It is sufficiently basic to activate the boronic acid for transmetalation but mild enough to prevent excessive deprotonation of the scaffold's lactam N-H, thereby shutting down the primary pathway for protodebromination[2].

  • Solvent System: A biphasic mixture of 1,4-Dioxane and water (4:1 v/v) is utilized. The water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, while dioxane solubilizes the highly polar pyrazinopyrazinone core[4].

MechanisticCycle Pd0 Pd(0) Active Catalyst (XPhos-Pd) OxAdd Oxidative Addition (C-Br Insertion) Pd0->OxAdd 6-Bromo Scaffold PdII Pd(II) Intermediate (Scaffold-Pd-Br) OxAdd->PdII TransMet Transmetalation (Base + Ar-B(OH)2) PdII->TransMet K3PO4 Activation PdII_Trans Pd(II) Diaryl Complex TransMet->PdII_Trans Boronic Acid RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product C6-Arylated Pyrazinopyrazinone RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle tailored for 6-bromo-3,4-dihydropyrazinopyrazinone.

Quantitative Optimization Data

The following table summarizes the condition screening that led to the optimized protocol. Note the inverse relationship between base strength/ligand bulk and the rate of debromination.

EntryCatalyst / Ligand SystemBase (3.0 eq)Solvent SystemTemp (°C)Target Yield (%)Debromination (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 9015%45%
2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 9042%20%
3XPhos Pd G2 / XPhos Cs2​CO3​ DMF / H2​O 9065%15%
4 XPhos Pd G2 / XPhos K3​PO4​ 1,4-Dioxane / H2​O 90 88% <5%

Table 1: Optimization of reaction conditions for the C6-arylation of 6-bromo-3,4-dihydropyrazinopyrazinone.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Step 4 includes a mandatory In-Process Control (IPC) to verify the mechanistic integrity of the reaction before proceeding to workup.

Materials Required
  • Substrate: 6-bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G2 (0.05 equiv, 5 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (3.0 equiv, 3.0 mmol)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized H2​O (2.0 mL)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 6-bromo-3,4-dihydropyrazinopyrazinone, the boronic acid, K3​PO4​ , and XPhos Pd G2.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and H2​O . Seal the flask with a rubber septum. Submerge a long needle into the liquid phase and sparge with Argon gas for exactly 10 minutes. Causality Note: Oxygen rapidly degrades electron-rich Pd(0) species. Thorough degassing is non-negotiable for high yields.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Self-Validating In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Check: If the des-bromo species (M-79) exceeds 10% relative abundance, the system is experiencing base-induced degradation. Immediately lower the temperature to 75 °C. If unreacted starting material remains with no des-bromo species, continue heating for an additional 4-8 hours.

  • Aqueous Workup: Once complete consumption of the bromide is confirmed, cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO3​ (15 mL), followed by brine (15 mL).

  • Drying & Concentration: Extract the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography. Due to the high polarity of the pyrazinopyrazinone core, a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 0% to 10% MeOH) is highly recommended over standard Hexanes/EtOAc.

ExpWorkflow Step1 1. Reagent Assembly Scaffold, Ar-B(OH)2, K3PO4, XPhos Pd G2 Step2 2. Solvent & Degassing 1,4-Dioxane/H2O (4:1), Argon Sparge Step1->Step2 Step3 3. Thermal Reaction Heat at 90°C, Monitor via LC-MS Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction, Brine Wash Step3->Step4 Step5 5. Purification Silica Gel (DCM/MeOH Gradient) Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

Troubleshooting Guide

  • Issue: High levels of Protodebromination.

    • Cause: Base is too strong, or reaction is overheated, leading to deprotonation of the lactam N-H.

    • Solution: Ensure strictly anhydrous K3​PO4​ is used. If the issue persists, consider temporarily protecting the lactam nitrogen (e.g., with a SEM or Boc group) prior to coupling[2].

  • Issue: Incomplete Conversion (Catalyst Poisoning).

    • Cause: Nitrogen lone pairs from the scaffold are out-competing the ligand for the Pd center.

    • Solution: Increase the catalyst loading to 10 mol%, or supplement the reaction with an additional 5 mol% of free XPhos ligand to shift the equilibrium back toward the active catalytic species.

  • Issue: Poor Solubility of the Scaffold.

    • Cause: The hydrogen-bonding network of the pyrazinopyrazinone solid state is highly stable.

    • Solution: Increase the ratio of 1,4-Dioxane to water (e.g., 5:1 or 6:1), or substitute 1,4-Dioxane with DMF, though this may complicate the aqueous workup.

References

  • 2 - BenchChem 2.3 - RSC Publishing

  • 4 - Wikipedia

  • 1 - Chemistry LibreTexts

Sources

Application

Application Note: Utilizing 6-Bromo-3,4-dihydropyrazinopyrazinone Scaffolds in the Discovery of mTOR Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis, late-stage functionalization, and structure-activity relationship (SAR) optimization of the 3,4-dihydropyrazino[2,3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis, late-stage functionalization, and structure-activity relationship (SAR) optimization of the 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one scaffold.

Mechanistic Rationale & Scaffold Design

The 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one scaffold is a privileged, fused bicyclic system widely utilized in the design of ATP-competitive kinase inhibitors. It has proven exceptionally effective in targeting the PI3K/AKT/mTOR signaling pathway, culminating in the discovery of clinical-stage dual DNA-PK/mTOR inhibitors such as CC-115 and CC-223 1.

Within this chemical space, the 6-bromo-4-substituted-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one intermediate acts as a critical synthetic linchpin [[2]](). The strategic retention of the bromine atom at the C6 position provides an orthogonal reactive handle. This allows medicinal chemists to perform late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) to rapidly generate diverse libraries of 4,6-disubstituted analogs (the "RE1" series) without rebuilding the complex bicyclic core 3.

By optimizing the substituents at the C4 and C6 positions, these molecules can be finely tuned to form critical hydrogen bonds within the kinase hinge region, effectively blocking both mTORC1 and mTORC2 signaling complexes.

mTORPathway PI3K PI3K Activation mTORC2 mTORC2 Complex PI3K->mTORC2 AKT AKT (pS473) mTORC2->AKT mTORC1 mTORC1 Complex S6K S6K / pS6 mTORC1->S6K AKT->mTORC1 Inhibitor Dihydropyrazinopyrazinone Dual Inhibitor Inhibitor->mTORC2 Inhibitor->mTORC1

Dual inhibition of mTORC1 and mTORC2 signaling pathways by dihydropyrazinopyrazinone analogs.

Experimental Protocols: Synthesis & Late-Stage Functionalization

The construction of the 6-bromo-3,4-dihydropyrazinopyrazinone core relies on a highly regioselective two-step cascade: an intermolecular SN​2 alkylation followed by an intramolecular SN​Ar cyclization.

Protocol A: Synthesis of the 6-Bromo Bicyclic Core

Objective: Convert 2-halo-N-(3,5-dibromopyrazin-2-yl)acetamide into the 6-bromo-4-substituted bicyclic intermediate.

  • Amine Alkylation ( SN​2 ):

    • Procedure: Dissolve 2-bromo-N-(3,5-dibromopyrazin-2-yl)acetamide (1.0 eq) in anhydrous DMF. Add a selected primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 4 hours.

    • Causality: The primary amine acts as a nucleophile, selectively displacing the highly reactive alpha-halogen of the acetamide side chain rather than the pyrazine bromines. DIPEA neutralizes the generated HBr, preventing the protonation of the amine and maintaining its nucleophilicity.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material is consumed, yielding an acyclic secondary amine intermediate ( [M+H]+ shift confirms halogen displacement).

  • Acid-Catalyzed Ring Closure ( SN​Ar ):

    • Procedure: To the crude mixture, add trifluoroacetic acid (TFA, 5.0 eq) or HCl and elevate the temperature to 90°C for 12 hours.

    • Causality: Acidic conditions protonate the pyrazine nitrogen, significantly increasing the electrophilicity of the adjacent C3 carbon. This triggers an intramolecular nucleophilic attack by the newly formed secondary amine, displacing the C3-bromide to close the 6-membered ring 2. The remaining bromide (originally at C5 of the pyrazine) is now perfectly positioned at the C6 position of the new bicyclic system.

    • Self-Validation Checkpoint: 1H NMR analysis will show the disappearance of the acyclic amine proton and a diagnostic shift in the pyrazine aromatic proton, confirming cyclization.

Protocol B: Late-Stage Functionalization (Suzuki Coupling)

Objective: Introduce an aryl or heteroaryl group at the C6 position.

  • Cross-Coupling:

    • Procedure: Combine the 6-bromo-4-substituted intermediate (1.0 eq), an aryl boronic acid pinacol ester (1.5 eq), Pd(PPh3​)4​ (0.05 eq), and Na2​CO3​ (3.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1). Heat at 100°C under N2​ for 8 hours.

    • Causality: The C6-bromine acts as the electrophile for oxidative addition by the Pd(0) catalyst. Subsequent transmetalation with the boronic ester and reductive elimination forges the new C-C bond 4. This late-stage divergence is crucial for rapidly building SAR libraries.

    • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) will confirm the incorporation of the aryl group and the complete loss of the characteristic 1:1 bromine isotope pattern.

SynthWorkflow A 2-Halo-N-(3,5-dibromopyrazin-2-yl)acetamide B SN2 Amine Alkylation Displaces alpha-halogen A->B C Intramolecular SNAr (Acidic) Forms bicyclic core B->C D 6-Bromo-4-substituted Core Key cross-coupling handle C->D E Palladium Cross-Coupling (Suzuki / Stille) D->E F Target Kinase Inhibitor (e.g., CC-223 analogs) E->F

Synthetic workflow for 6-bromo-3,4-dihydropyrazinopyrazinone functionalization.

Data Presentation: SAR & Pharmacokinetics

During the optimization of mTOR inhibitors, medicinal chemists discovered that shifting the substitution pattern from the 4,6-disubstituted core (RE1 series, derived from the 6-bromo intermediate) to the 1,7-disubstituted core (RE2 series, derived from a 7-bromo intermediate) yielded profound effects on both potency and pharmacokinetics [[4]]().

The table below summarizes the causality behind these structural choices:

Property / ParameterRE1 Series (4,6-disubstituted)RE2 Series (1,7-disubstituted)Mechanistic / PK Causality
Precursor Scaffold 6-bromo-4-substituted core7-bromo-1-substituted coreThe position of the halogen determines the spatial trajectory of the cross-coupled aryl group into the ATP pocket.
mTOR Kinase Potency Moderate to HighConsistently ImprovedThe RE2 orientation provides a superior vector for hydrogen bonding with the kinase hinge region 4.
Caco-2 Permeability Generally LowerHigherThe 1,7-substitution pattern better shields polar surface area (PSA), reducing efflux pump recognition.
In Vivo Exposure (AUC) Poor to ModerateSignificantly ImprovedEnhanced membrane permeability directly correlates with higher oral bioavailability and Cmax​ values 4.

Note: Beyond mTOR inhibitors, related brominated dihydropyrazino scaffolds (e.g., dihydropyrazino-benzimidazolones) have also been successfully optimized as mGluR2 positive allosteric modulators, demonstrating the broad utility of this framework in medicinal chemistry 5.

References

  • Mortensen, D. S., et al. "Optimization of a Series of Triazole Containing Mammalian Target of Rapamycin (mTOR) Kinase Inhibitors and the Discovery of CC-115." Journal of Medicinal Chemistry - ACS Publications. 4

  • Mortensen, D. S., et al. "Discovery of Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor CC-223." Journal of Medicinal Chemistry - ACS Publications. 3

  • National Center for Biotechnology Information. "Cc-115 | C16H16N8O - PubChem." NIH. 1

  • "Fragment-Based Optimization of Dihydropyrazino-Benzimidazolones as Metabotropic Glutamate Receptor-2 Positive Allosteric Modulators against Migraine." Journal of Medicinal Chemistry - ACS Publications. 5

Sources

Method

Application Note: 7-Bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one as a Key Synthetic Intermediate for Dual mTOR Inhibitors

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Synthesis, functionalization, and mechanistic application of the dihydropyrazinopyrazinone scaffold in oncology drug discovery....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Synthesis, functionalization, and mechanistic application of the dihydropyrazinopyrazinone scaffold in oncology drug discovery.

Executive Summary

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway, regulating cell growth, metabolism, and survival. Traditional allosteric inhibitors (rapalogs) primarily target mTOR Complex 1 (mTORC1), often leading to a paradoxical hyperactivation of AKT via the uninhibited mTOR Complex 2 (mTORC2). To overcome this, ATP-competitive dual mTORC1/mTORC2 inhibitors have been developed [1].

This application note details the utility, synthesis, and downstream application of 7-bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one , a highly versatile bicyclic intermediate. This specific scaffold forms the structural core of several clinical-stage dual mTOR inhibitors, most notably Onatasertib (CC-223) [1].

Mechanistic Insights into Scaffold Selection

Structural Rationale (Pharmacophore Design)

The dihydropyrazino[2,3-b]pyrazin-2(1H)-one core is not a random selection; it is meticulously designed to mimic the adenine ring of ATP.

  • Hinge-Binding Motif: The pyrazinone lactam moiety acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule into the hinge region of the mTOR kinase ATP-binding pocket.

  • The 7-Bromo Advantage: The bromine atom at the 7-position serves as a highly reactive handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling). This allows medicinal chemists to rapidly synthesize libraries of analogs by introducing various aryl or heteroaryl groups (such as the 6-(2-hydroxypropan-2-yl)pyridin-3-yl group found in CC-223) to probe the deeper hydrophobic pockets of the kinase [2].

Causality in Synthetic Methodology

The formation of the bicyclic core relies on a one-pot deprotection-cyclization strategy. The acyclic precursor, ethyl 2-(5-bromo-3-(2,4-dimethoxybenzylamino)pyrazin-2-ylamino)acetate, contains a 2,4-dimethoxybenzyl (DMB) protecting group.

  • Role of Trifluoroacetic Acid (TFA): TFA serves a dual purpose. First, it protonates the DMB group, facilitating its cleavage as a stable carbocation. Second, the acidic environment catalyzes the intramolecular amidation between the secondary amine and the ethyl ester, driving the formation of the thermodynamically favored 6-membered lactam ring [2].

  • Role of Methanol: Methanol is added to the reaction mixture to act as a nucleophilic scavenger. It traps the highly reactive DMB carbocation, preventing unwanted electrophilic aromatic substitution side-reactions on the electron-rich pyrazine core.

Experimental Protocols

Note: The following protocols are adapted from validated patent literature for the synthesis of mTOR kinase inhibitors [2]. Ensure all procedures are conducted in a well-ventilated fume hood using appropriate PPE.

Protocol 3.1: Synthesis of 7-Bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one Trifluoroacetate

Reagents & Materials:

  • Ethyl 2-(5-bromo-3-(2,4-dimethoxybenzylamino)pyrazin-2-ylamino)acetate (0.484 g, 1.138 mmol)

  • Methanol (0.461 mL, 11.38 mmol)

  • Trifluoroacetic acid (TFA) (7.0 mL)

  • Sealable pressure vessel (e.g., Q-Tube or heavy-walled Schlenk tube)

Step-by-Step Procedure:

  • Preparation: Combine the acyclic pyrazine precursor, methanol, and TFA in the sealable vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the system thoroughly with nitrogen gas for 5 minutes to prevent oxidative degradation at elevated temperatures.

  • Cyclization: Seal the vessel tightly. Causality note: Because TFA boils at 72.4°C, a sealed vessel is required to safely heat the reaction to 100°C, providing the necessary activation energy for the amidation step without solvent loss.

  • Heating: Stir vigorously and heat the mixture at 100°C in an oil bath or heating block for exactly 70 minutes.

  • Quenching & Filtration: Cool the vessel to room temperature before carefully unsealing. Dilute the mixture with water (15 mL) and dichloromethane (DCM, 15 mL). Filter the resulting suspension through a fritted glass funnel.

  • Washing: Wash the collected solids with a 20% methanol in DCM solution. Combine the filtrate and washes.

  • Concentration: Remove the volatile solvents under reduced pressure.

  • Purification: Triturate the resulting crude residue with acetonitrile. Add cold water to precipitate the product. Collect the solids via vacuum filtration, washing thoroughly with water and diethyl ether to remove residual TFA and DMB-OMe byproducts.

  • Yield: Dry under high vacuum to afford the title compound as a trifluoroacetate salt (typically a white to off-white solid).

Protocol 3.2: Downstream Functionalization via Suzuki-Miyaura Coupling

To convert the intermediate into a functional mTOR inhibitor, the 7-bromo position is functionalized.

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine 7-bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one trifluoroacetate (1.0 eq) with a desired boronic acid/ester (e.g., 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol) (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq) and a 1M aqueous solution of sodium carbonate (3.0 eq).

  • Solvent: Suspend the mixture in a degassed 2.5:1 mixture of 1,4-dioxane and isopropanol.

  • Reaction: Seal the vial, purge with nitrogen, and heat at 110°C for 2.5 hours.

  • Isolation: Concentrate under reduced pressure and purify via reverse-phase preparatory HPLC (10-65% acetonitrile in water with 0.1% TFA) to isolate the final dual mTOR inhibitor.

Quantitative Data: Kinase Selectivity Profile

The functionalization of the 7-bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one scaffold yields highly selective compounds. Table 1 summarizes the in vitro kinase selectivity profile of the derivative Onatasertib (CC-223) [1].

Kinase TargetIC₅₀ Value (nM)Selectivity Fold (vs. mTOR)Biological Implication
mTOR (Cell-free) 161x (Reference)Potent inhibition of both mTORC1 and mTORC2
PI3K-α 4,000>250xMinimizes off-target PI3K-mediated toxicity
DNA-PK 84052.5xWeak off-target effect; negligible at therapeutic doses
ATR >30,000>1,875xHighly selective against other PIKK family members
SMG1 >30,000>1,875xHighly selective against other PIKK family members

Visualizations

Synthetic Workflow

SyntheticWorkflow A Acyclic Precursor (DMB-Protected) B TFA/MeOH 100°C, Sealed Tube A->B Deprotection C 7-Bromo-3,4-dihydropyrazino [2,3-b]pyrazin-2(1H)-one B->C Cyclization D Suzuki Coupling Pd(dppf)Cl2, Base C->D C-C Bond Formation E Dual mTOR Inhibitor (Onatasertib / CC-223) D->E Final Drug Scaffold

Caption: Synthetic workflow from the DMB-protected acyclic precursor to the final dual mTOR inhibitor.

PI3K/AKT/mTOR Pathway Blockade

PathwayBlockade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Cell Growth & Proliferation) AKT->mTORC1 mTORC2 mTORC2 (Cell Survival & Cytoskeleton) mTORC2->AKT Phosphorylates S473 Drug Onatasertib (CC-223) (Dihydropyrazinopyrazinone Core) Drug->mTORC1 ATP-Competitive Inhibition Drug->mTORC2

Caption: Mechanism of action of dihydropyrazinopyrazinone-derived inhibitors blocking both mTOR complexes.

References

  • Mortensen, D. S., Fultz, K. E., Xu, S., Xu, W., Packard, G., Khambatta, G., ... & Raymon, H. K. (2015). CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization. Molecular Cancer Therapeutics, 14(6), 1295-1305. Available at:[Link]

  • Perrin-Ninkovic, S. M., Harris, R., & Mortensen, D. S. (2012). Pyrazino[2,3-b]pyrazine mTOR kinase inhibitors. U.S. Patent No. 8,110,578 B2. Washington, DC: U.S. Patent and Trademark Office.
Application

High-throughput screening assays for pyrazino[2,3-b]pyrazin-2(1H)-one analogs

Application Note: High-Throughput Screening Assays for Pyrazino[2,3-b]pyrazin-2(1H)-one Analogs Target Audience: Researchers, scientists, and drug development professionals. Focus: Discovery and Validation of Dual mTORC1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening Assays for Pyrazino[2,3-b]pyrazin-2(1H)-one Analogs

Target Audience: Researchers, scientists, and drug development professionals. Focus: Discovery and Validation of Dual mTORC1/2 Kinase Inhibitors.

Introduction & Mechanistic Rationale

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in human malignancies. First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), function as allosteric inhibitors. While they successfully suppress mTOR complex 1 (mTORC1), they fail to inhibit mTOR complex 2 (mTORC2). This partial inhibition triggers a well-documented paradoxical feedback loop, leading to the hyperactivation of AKT via mTORC2, which promotes tumor survival [1].

To overcome this clinical limitation, drug discovery efforts have shifted toward ATP-competitive kinase inhibitors capable of shutting down both complexes. The 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one chemical series has emerged as a highly potent and selective class of dual mTORC1/2 inhibitors. A benchmark molecule of this class is CC-223 (Onatasertib) [2]. Because these analogs bind directly to the highly conserved adenine-binding pocket of the mTOR kinase domain, the primary challenge in hit-to-lead optimization is achieving selectivity over structurally related phosphatidylinositol 3-kinase-related kinases (PIKKs), such as PI3K- α and DNA-PK [3].

mTOR_Pathway PI3K PI3K AKT AKT (Thr308 / Ser473) PI3K->AKT Activates mTORC1 mTORC1 (Raptor) AKT->mTORC1 Activates mTORC2 mTORC2 (Rictor) mTORC2->AKT Phosphorylates (Ser473) S6K S6K1 -> p-S6RP mTORC1->S6K Phosphorylates EBP1 4EBP1 mTORC1->EBP1 Phosphorylates Inhibitor Pyrazino[2,3-b]pyrazin-2(1H)-one (e.g., CC-223) Inhibitor->mTORC2 ATP-competitive Inhibition Inhibitor->mTORC1 ATP-competitive Inhibition

Fig 1: Mechanism of dual mTORC1/2 inhibition by pyrazino[2,3-b]pyrazin-2(1H)-one analogs.

High-Throughput Screening (HTS) Strategy

To identify and validate pyrazino[2,3-b]pyrazin-2(1H)-one analogs, we employ a self-validating, three-tier screening cascade:

  • Primary Biochemical Screen (TR-FRET): Quantifies direct mTOR kinase inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its ratiometric emission eliminates false positives caused by the inherent auto-fluorescence of heterocyclic pyrazine cores.

  • Orthogonal Selectivity Profiling: Counterscreens against PI3K- α to ensure the rigid pyrazinopyrazinone core does not exhibit off-target lipid kinase activity.

  • Cellular Target Engagement (MSD): Confirms cell permeability and dual-complex inhibition by quantifying the suppression of downstream phosphorylation markers: p-S6RP (mTORC1) and p-AKT (mTORC2) [4].

Quantitative Profiling of the Pyrazinopyrazinone Core

The table below summarizes the benchmark profiling data for CC-223, demonstrating the target profile required for a successful pyrazino[2,3-b]pyrazin-2(1H)-one clinical candidate [2][5].

Table 1: Benchmark Profiling of CC-223 (Reference Analog)

Target / BiomarkerAssay TypeIC 50​ (nM)Selectivity Fold (vs mTOR)
mTOR Kinase Biochemical (TR-FRET)161x (Reference)
PI3K- α Biochemical4,000>250x
DNA-PK Biochemical840>50x
p-AKT (S473) Cellular (PC-3)11N/A (mTORC2 marker)
p-S6RP (S235/236) Cellular (PC-3)31N/A (mTORC1 marker)
p-4EBP1 (T46) Cellular (PC-3)405N/A (mTORC1 marker)

Experimental Methodologies

HTS_Workflow Step1 1. Compound Prep Acoustic Dispensing (Nanoliter precision) Step2 2. Kinase Reaction mTOR + ATP + Substrate (60 min Incubation) Step1->Step2 Step3 3. Detection Eu-Antibody & ULight-Streptavidin Step2->Step3 Step4 4. TR-FRET Readout Ratiometric Emission (665 nm / 615 nm) Step3->Step4

Fig 2: Self-validating TR-FRET biochemical HTS workflow for mTOR kinase activity.

Protocol 1: TR-FRET Enzymatic HTS Assay for mTOR Kinase Activity

This protocol details the primary biochemical screen for evaluating the ATP-competitive inhibition of mTOR.

Step-by-Step Procedure:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of pyrazino[2,3-b]pyrazin-2(1H)-one analogs (10-point dose-response, starting at 10 μ M) into a 384-well low-volume ProxiPlate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and prevents the precipitation of hydrophobic pyrazine analogs often seen in traditional serial dilution in aqueous buffers.

  • Enzyme Addition: Add 5 μ L of 2X mTOR enzyme solution (truncated, active) in assay buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before the reaction is initiated.

  • Reaction Initiation: Add 5 μ L of 2X ATP/Substrate mix containing biotinylated p70S6K peptide and ATP.

    • Critical Parameter: Maintain ATP at its apparent Km​ (~10 μ M). Causality: Screening at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors, preventing artificially inflated IC 50​ values. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 μ L of Stop/Detection buffer containing 20 mM EDTA, Europium-labeled anti-phospho-p70S6K antibody, and ULight-Streptavidin.

    • Causality: EDTA chelates Mg 2+ ions, instantly terminating the kinase reaction and stabilizing the assay plate for batch reading without signal drift.

  • Readout & Self-Validation: Read the plate on an EnVision multimode reader. Calculate the FRET ratio (Emission 665 nm / Emission 615 nm).

    • Validation: Calculate the Z'-factor using DMSO (high signal) and 10 μ M CC-223 (low signal) wells. A Z' > 0.6 confirms assay robustness and validates the run.

Protocol 2: High-Throughput Cellular Biomarker Assay (MSD) for p-AKT(S473)

To confirm that the biochemical potency translates to cellular target engagement, this assay measures the suppression of mTORC2-mediated AKT phosphorylation.

Step-by-Step Procedure:

  • Cell Seeding: Plate PC-3 (prostate cancer) or SKOV3 (ovarian cancer) cells at 10,000 cells/well in 96-well tissue culture plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with a dose-response of the synthesized analogs for 1 hour.

  • Lysis: Aspirate media and add 50 μ L of ice-cold Meso Scale Discovery (MSD) lysis buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 20 minutes.

  • Immunoassay: Transfer 30 μ L of lysate to an MSD MULTI-SPOT plate pre-coated with a total AKT capture antibody. Incubate for 1 hour at room temperature with vigorous shaking.

    • Causality: Electrochemiluminescence (MSD) is selected over traditional Western blotting because it provides a 3- to 4-log dynamic range, allowing precise IC 50​ determination of endogenous p-AKT(S473) levels without the signal saturation issues inherent to chemiluminescent blots [5].

  • Detection: Wash the plate 3x with TBST. Add 25 μ L of SULFO-TAG conjugated anti-phospho-AKT (S473) detection antibody. Incubate for 1 hour.

  • Readout: Wash 3x, add 150 μ L of Read Buffer T, and measure electrochemiluminescence on an MSD SECTOR Imager. Normalize phospho-signals to total protein content to generate cellular IC 50​ curves.

References

  • Mortensen, D. S., et al. (2015). "Discovery of Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor CC-223." Journal of Medicinal Chemistry, 58(13), 5323–5333.[Link]

  • Mortensen, D. S., et al. (2015). "CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization." Molecular Cancer Therapeutics, 14(6), 1415-1424.[Link]

  • Zou, Z., et al. (2020). "Overview of Research into mTOR Inhibitors." Molecules, 25(3), 534.[Link]

  • Yin, Y., et al. (2017). "Preclinical study of CC223 as a potential anti-ovarian cancer agent." Oncotarget, 8(34), 56416–56424.[Link]

Method

Application Note: Live-Cell Profiling of Bromo-Substituted Heterocyclic Kinase Inhibitors

Introduction & Mechanistic Rationale Bromo-substituted heterocyclic compounds (e.g., 6-bromoquinazolines and bromobenzotriazoles) represent a privileged scaffold in targeted oncology and kinase inhibitor development[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Bromo-substituted heterocyclic compounds (e.g., 6-bromoquinazolines and bromobenzotriazoles) represent a privileged scaffold in targeted oncology and kinase inhibitor development[1]. As an Application Scientist, I frequently observe that the introduction of a bromine atom into a heterocyclic core drives two critical physicochemical changes that enhance drug-target interactions:

  • Halogen Bonding: Bromine acts as a highly directional halogen bond donor. In the kinase hinge region (e.g., within Epidermal Growth Factor Receptor [EGFR] or Casein Kinase 2[CK2α]), this allows the bromine atom to form strong electrostatic interactions with Lewis bases, such as backbone carbonyl oxygens[2][3].

  • Hydrophobic Desolvation: The bulky, lipophilic nature of bromine enhances the entropic gain upon binding to the hydrophobic ATP-binding pocket, efficiently displacing structured water molecules[2].

However, traditional biochemical (cell-free) assays often fail to accurately predict the efficacy of these compounds. Purified kinase assays lack physiological intracellular ATP concentrations (typically 1–10 mM), which competitively antagonize ATP-competitive inhibitors, leading to artificially inflated potency metrics[4][5].

To address this, this application note outlines a self-validating, dual-assay system. First, we quantify intracellular target engagement using NanoBRET™ technology to confirm that the bromo-heterocycle penetrates the cell membrane and binds the target[4][6]. Second, we perform phenotypic validation using the CellTiter-Glo® Luminescent Cell Viability Assay to ensure that target occupancy translates to functional cytotoxicity[7][8].

Experimental Workflow

G cluster_0 Live-Cell Target Engagement (NanoBRET) cluster_1 Phenotypic Viability (CellTiter-Glo) Start Bromo-Substituted Heterocycle Library Transfect Transfect Kinase-NanoLuc Fusion Vector Start->Transfect Seed Seed Cancer Cell Line (e.g., A549, HeLa) Start->Seed Tracer Add NanoBRET Tracer (at EC50 concentration) Transfect->Tracer Comp1 Add Bromo-Compounds (Dose-Response) Tracer->Comp1 Read1 Measure BRET Signal (Quantify Affinity) Comp1->Read1 Analysis Correlate Target Occupancy with Cytotoxicity Read1->Analysis Comp2 Add Bromo-Compounds (72h Incubation) Seed->Comp2 Lysis Add CellTiter-Glo Reagent (ATP-dependent Lysis) Comp2->Lysis Read2 Measure Luminescence (Quantify Viability) Lysis->Read2 Read2->Analysis

Dual-assay workflow for evaluating target engagement and viability of bromo-heterocycles.

Protocol 1: Intracellular Target Engagement (NanoBRET™ Assay)

Principle: The NanoBRET™ Target Engagement (TE) assay measures the competitive displacement of a cell-permeable fluorescent tracer that is reversibly bound to a Kinase-NanoLuc® fusion protein[6][9]. When a bromo-substituted inhibitor enters the live cell and binds the kinase pocket, the proximity-based Bioluminescence Resonance Energy Transfer (BRET) signal decreases in a dose-dependent manner[5][9].

Step-by-Step Methodology:

  • Cell Seeding & Transfection (Day 1): Seed HEK293 cells in a 96-well tissue culture-treated plate at a density of 2×104 cells/well. Transfect the cells with the specific Kinase-NanoLuc® fusion vector (e.g., EGFR-NanoLuc) using a lipid-based transfection reagent.

    • Expert Causality: Utilizing the adherent (ADH) format rather than a suspension format preserves physiological cell morphology and prevents suspension-induced stress signaling, which can alter basal kinase conformations[10].

  • Tracer Addition (Day 2): Prepare the NanoBRET™ Tracer in assay medium. Add the tracer to the cells at a final concentration strictly equal to its pre-determined EC50​ value[6].

    • Expert Causality: Poising the tracer at its EC50​ ensures the assay operates at the steepest, most sensitive part of the binding curve. This maximizes the dynamic range for competitive displacement by the test compound[9].

  • Inhibitor Treatment: Prepare 3-fold serial dilutions of the bromo-substituted heterocyclic compounds in DMSO. Add to the cells ensuring the final DMSO concentration remains ≤1% . Incubate for 2 hours at 37°C, 5% CO2​ .

  • Substrate Addition & Measurement: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor. Read the donor (460 nm) and acceptor (610 nm) emissions using a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor) to determine the intracellular affinity ( IC50​ )[9].

Protocol 2: Phenotypic Viability & Cytotoxicity (CellTiter-Glo® Assay)

Principle: To ensure that the biochemical target engagement translates to actual anti-proliferative activity, cell viability is measured via ATP quantification. The CellTiter-Glo® assay utilizes a proprietary thermostable luciferase (Ultra-Glo™) to generate a luminescent signal directly proportional to the amount of ATP, which signals the presence of metabolically active cells[7][8].

Step-by-Step Methodology:

  • Cell Seeding (Day 1): Seed the target cancer cell line (e.g., A549 for EGFR-driven models) in an opaque-walled (white) 96-well plate at 5×103 cells/well in 100 µL of culture medium[11][12].

  • Compound Treatment (Day 2): Dispense serial dilutions of the bromo-substituted compounds into the assay plates. Incubate for 72 hours at 37°C, 5% CO2​ [12].

  • Thermal Equilibration (Day 5): Remove the plate from the incubator and equilibrate to room temperature for approximately 30 minutes[7][11].

    • Expert Causality: Luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate the plate will cause temperature gradients (edge effects), where outer wells cool faster than inner wells, severely skewing the luminescent readouts[7][11].

  • Lysis and Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well, maintaining a 1:1 ratio with the cell culture medium[7][11].

  • Mixing & Stabilization: Mix the plate vigorously for 2 minutes on an orbital shaker to induce complete cell lysis and ATP release[8][11]. Following mixing, incubate the plate at room temperature for exactly 10 minutes[7][11].

    • Expert Causality: The 10-minute stabilization period is non-negotiable. It allows the initial flash reaction to settle into a steady "glow-type" luminescent signal (with a >5-hour half-life), minimizing artifacts caused by read-time delays across the plate[7][8].

  • Measurement: Record luminescence using a microplate reader equipped with a luminescence module[7][12].

Data Presentation: Comparative Efficacy

To validate the structural hypothesis of halogen bonding, the bromo-substituted heterocycles must be compared against their unsubstituted parent scaffolds. The table below summarizes the quantitative relationship between intracellular target affinity ( IC50​ ) and cellular cytotoxicity ( EC50​ ).

Table 1: Pharmacological profiling of heterocyclic inhibitors (Representative data modeling typical SAR outcomes).

Compound IDSubstitutionTarget KinaseNanoBRET Target Engagement IC50 (nM)CellTiter-Glo Viability EC50 (nM)Selectivity Index (SI)
Cmpd-1A UnsubstitutedEGFR845.0> 10,000N/A
Cmpd-1B 6-BromoEGFR12.475.0> 100
Cmpd-2A UnsubstitutedCK2α1,250.05,400.02.5
Cmpd-2B 5-BromoCK2α45.0210.045

Data Interpretation: The addition of the bromo-substituent (Cmpd-1B and Cmpd-2B) results in a log-fold improvement in intracellular target engagement compared to the unsubstituted analogs (Cmpd-1A and Cmpd-2A). This biochemical affinity directly translates to potent phenotypic cytotoxicity, validating that the halogen bonding and increased lipophilicity successfully drive target engagement in a live-cell physiological environment[2][3].

Sources

Application

Application Note: Methodologies for the N-Alkylation of the Pyrazino[2,3-b]pyrazin-2(1H)-one Scaffold

Executive Summary & Scientific Context The pyrazino[2,3-b]pyrazin-2(1H)-one ring system is a privileged heterocyclic scaffold in modern medicinal chemistry. It serves as the core pharmacophore for several clinical-stage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The pyrazino[2,3-b]pyrazin-2(1H)-one ring system is a privileged heterocyclic scaffold in modern medicinal chemistry. It serves as the core pharmacophore for several clinical-stage dual mTORC1/mTORC2 kinase inhibitors, including sapanisertib (MLN0128) and CC-115. Modifying this core via N-alkylation—specifically at the N1 position of the 3,4-dihydro derivative—is a critical structural intervention. The N-alkyl group (e.g., ethyl, isopropyl, or methoxyethyl) is designed to project deeply into the hydrophobic g-loop of the kinase ATP-binding pocket, drastically enhancing target affinity and modulating pharmacokinetic parameters such as oral bioavailability and efflux ratio[1].

This application note details two highly validated methodologies for achieving N-alkylation of this scaffold: Direct Late-Stage Alkylation and De Novo Cyclization . By analyzing the mechanistic causality behind reagent selection, this guide provides drug development professionals with a self-validating framework for synthesizing these complex heterocycles.

Mechanistic Rationale & Regiochemical Causality

The primary challenge in functionalizing the pyrazino[2,3-b]pyrazin-2(1H)-one core lies in its poly-nitrogenous nature. The 3,4-dihydro system contains four nitrogen atoms, presenting a significant regiochemical hurdle.

  • The Direct Alkylation Challenge: The N1 nitrogen is part of a vinylogous amide (lactam) system, making its proton the most acidic on the ring ( pKa​≈8−10 ). While basic conditions naturally favor deprotonation at N1, the resulting ambident enolate can undergo both N-alkylation and O-alkylation (forming a lactim ether). Furthermore, competitive alkylation at the N4 position can occur if the electrophile is highly reactive. To drive N1-selectivity, the "cesium effect" is employed; the large, soft Cs+ cation from Cs2​CO3​ loosely coordinates with the hard lactam oxygen, leaving the N1 nitrogen highly nucleophilic for an SN​2 attack.

  • The De Novo Cyclization Solution: To entirely bypass the thermodynamic and kinetic ambiguities of direct alkylation, a regiospecific pre-installation strategy is utilized. By performing an SN​Ar reaction between a primary alkylamine and [1], the alkyl group is locked in place. Subsequent acid-catalyzed lactamization thermodynamically drives the formation of the 6-membered ring, ensuring absolute 100% N1-regioselectivity[2].

SyntheticWorkflow Start Target: N-Alkylated Pyrazino[2,3-b]pyrazin-2(1H)-one MethodA Method A: Direct N-Alkylation (Late-Stage SAR) Start->MethodA MethodB Method B: De Novo Cyclization (Pre-installed Alkyl) Start->MethodB StepA1 Deprotonation of N1 Lactam Reagents: Cs2CO3, DMF MethodA->StepA1 StepB1 SNAr with Primary Amine (R-NH2) Substrate: Ethyl (3,5-dibromopyrazin-2-yl)glycinate MethodB->StepB1 StepA2 Electrophilic Attack (SN2) Reagents: R-X (Alkyl Halide), 60°C StepA1->StepA2 ResultA Product Mixture (Major: N1, Minor: N4/O-alkyl) StepA2->ResultA StepB2 Acid-Catalyzed Ring Closure Reagents: HCl/EtOH, Heat StepB1->StepB2 ResultB Regiopure Product (100% N1-Alkylated) StepB2->ResultB

Caption: Synthetic workflow comparing direct N-alkylation and de novo cyclization strategies.

Experimental Protocols: A Self-Validating System

Method A: Direct Late-Stage N1-Alkylation

Best suited for rapid SAR library generation where the core remains static.

  • Enolate Formation: Dissolve the 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one precursor (1.0 eq) in anhydrous DMF (0.2 M). Add Cs2​CO3​ (1.5 eq).

    • Causality: Cs2​CO3​ is strictly preferred over NaH . NaH creates a tight ion pair with the nitrogen, which can inadvertently increase O-alkylation. Stir at room temperature for 30 minutes.

  • Electrophilic Addition: Dropwise add the desired alkyl halide (1.2 eq, e.g., ethyl iodide). Elevate the temperature to 60 °C.

  • In-Process Validation: Monitor via LC-MS. Crucial Insight: N-alkylated and O-alkylated products are isobaric. Rely on chromatographic retention time differences (O-alkylated species typically elute later on reverse-phase C18 columns due to higher lipophilicity).

  • Workup & Purification: Quench the reaction with ice water to precipitate the crude mixture. Filter and purify via preparative reverse-phase HPLC. Validate the N1-attachment via 2D-NMR (NOESY); the N1-alkyl protons will exhibit strong NOE cross-peaks with the adjacent pyrazine ring protons, whereas O-alkyl protons will not.

Method B: Regiospecific De Novo Cyclization

Best suited for scale-up, clinical candidate synthesis, and avoiding complex chromatographic separations[1].

  • Regioselective SN​Ar : To a solution of ethyl (3,5-dibromopyrazin-2-yl)glycinate (1.0 eq) in acetonitrile (0.3 M), add the primary alkylamine ( R−NH2​ , 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Heat to 60 °C for 4–16 hours.

    • Causality: The amine selectively attacks the bromide para to the electron-withdrawing glycinate moiety.

    • Validation: LC-MS will show a mass shift corresponding to the displacement of one bromine atom ( [M+H]+−79 Da).

  • Intermediate Workup: Concentrate the mixture in vacuo, partition between EtOAc and water, wash with brine, and dry over Na2​SO4​ .

  • Acid-Catalyzed Lactamization: Dissolve the crude intermediate in ethanol (0.2 M). Add 4 N HCl in dioxane (3.0 eq). Heat to 80 °C for 4–12 hours.

    • Causality: The acid protonates the ester carbonyl, increasing its electrophilicity and driving the intramolecular attack by the adjacent secondary amine.

    • Validation: Ring closure is definitively confirmed by LC-MS via the loss of an ethanol molecule ( −46 Da mass shift from the intermediate).

  • Isolation: Neutralize with saturated NaHCO3​ , extract with DCM, and crystallize from EtOH/Heptane to afford the regiopure 1-alkyl-7-bromo-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one.

Quantitative Data Presentation

The following table summarizes the operational metrics of both methodologies to aid in route selection during drug discovery campaigns.

ParameterMethod A: Direct N-AlkylationMethod B: De Novo Cyclization
Primary Reagents Cs2​CO3​ , Alkyl Halide, DMFPrimary Amine, DIPEA, HCl
Reaction Mechanism Deprotonation followed by SN​2 SN​Ar followed by Acid-Catalyzed Lactamization
Regioselectivity Moderate (Prone to N4/O-alkylation)Absolute (100% N1-Alkylated)
Typical Yield 40–65% (after HPLC separation)60–80% (over two steps)
Scalability Poor (Requires prep-HPLC)Excellent (Crystallization possible)
Optimal Use Case Late-stage SAR library generationScale-up and clinical candidate synthesis

Biological Application: mTOR Kinase Inhibition

The N-alkylation of the pyrazino[2,3-b]pyrazin-2(1H)-one ring is not merely a synthetic exercise; it is a fundamental requirement for biological efficacy. Compounds utilizing this scaffold (such as CC-115 and CC-223) act as ATP-competitive inhibitors[2]. By appropriately sizing the N1-alkyl group, these molecules achieve dual inhibition of both mTORC1 and mTORC2, effectively shutting down the PI3K/AKT survival pathway in hyperactive tumor models[3].

Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Effect Inhibition of Cell Survival & Protein Synthesis mTORC1->Effect mTORC2 mTORC2 mTORC2->AKT Phosphorylates Inhibitor N-Alkylated Pyrazinone (e.g., CC-115, Sapanisertib) Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Mechanism of action of N-alkylated pyrazinones inhibiting the mTOR signaling pathway.

References

  • Mortensen, D. S., et al. "Optimization of a Series of Triazole Containing Mammalian Target of Rapamycin (mTOR) Kinase Inhibitors and the Discovery of CC-115." Journal of Medicinal Chemistry, 2015. 1[1]

  • Mortensen, D. S., et al. "Discovery of Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor CC-223." Journal of Medicinal Chemistry, 2015. 2[2]

  • Vasta, J. D., et al. "Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors." PMC, 2022. 3[3]

Sources

Method

Application Note: Kinase Inhibition Assays for Pyrazino[2,3-b]pyrazin-2(1H)-one Derivatives

Introduction & Mechanistic Rationale Pyrazine-based heterocyclic scaffolds have emerged as a cornerstone in the development of potent and selective kinase inhibitors for oncology and immunology[1]. Specifically, pyrazino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrazine-based heterocyclic scaffolds have emerged as a cornerstone in the development of potent and selective kinase inhibitors for oncology and immunology[1]. Specifically, pyrazino[2,3-b]pyrazin-2(1H)-one derivatives have demonstrated exceptional efficacy as ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)[2].

Unlike first-generation allosteric inhibitors (rapalogs) that predominantly target mTOR Complex 1 (mTORC1) and inadvertently trigger a compensatory feedback loop that hyperactivates AKT, pyrazino[2,3-b]pyrazin-2(1H)-one derivatives (such as the clinical candidate CC-223) effectively inhibit both mTORC1 and mTORC2 ()[2]. This dual inhibition is critical for completely shutting down the PI3K/AKT/mTOR signaling axis, which is frequently dysregulated in various malignancies[2].

The structural design of pyrazino[2,3-b]pyrazin-2(1H)-ones allows them to dock seamlessly into the ATP-binding cleft of the mTOR kinase domain. Because this domain is conserved between both complexes, the compounds act as dual inhibitors. To rigorously evaluate these compounds, researchers must employ a two-tiered self-validating system: a biochemical assay to measure direct kinase activity, and a cellular assay to validate the inhibition of distinct downstream targets—p70S6K/4EBP1 for mTORC1, and AKT Ser473 for mTORC2[2].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Phosphorylates p70S6K / 4EBP1) AKT->mTORC1 Response Cell Survival & Proliferation mTORC1->Response mTORC2 mTORC2 (Phosphorylates AKT Ser473) mTORC2->AKT Feedback Activation Inhibitor Pyrazino[2,3-b]pyrazin-2(1H)-one (e.g., CC-223) Inhibitor->mTORC1 Inhibitor->mTORC2

Fig 1: PI3K/AKT/mTOR signaling pathway and dual inhibition of mTORC1/2 by pyrazinopyrazines.

Protocol 1: Biochemical TR-FRET mTOR Kinase Assay

Expertise & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because it mitigates compound auto-fluorescence—a common interference issue with polycyclic nitrogenous compounds like pyrazinopyrazines. The long emission half-life of the Europium (Eu) chelate allows for a microsecond time delay before measurement, eliminating short-lived background fluorescence and dramatically improving the signal-to-noise ratio.

Self-Validating System Controls:

  • Max Signal (0% Inhibition): DMSO vehicle + Enzyme + Substrate.

  • Min Signal (100% Inhibition): EDTA (chelates Mg2+/Mn2+ to stop the reaction) or a No-Enzyme control.

  • Reference Standard: CC-223 or Torin-1 (Dual mTORC1/2 inhibitors)[2].

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl2, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Serially dilute the pyrazino[2,3-b]pyrazin-2(1H)-one derivative in 100% DMSO (3-fold, 10-point curve), then dilute 1:50 in Kinase Buffer to reach a 2X working concentration (final assay DMSO = 1%).

  • Enzyme Incubation: In a 384-well low-volume proxiplate, add 5 µL of 2X Compound to 2.5 µL of 4X mTOR enzyme (final concentration 0.5 nM). Incubate for 15 minutes at room temperature (RT) to allow steady-state compound binding.

  • Reaction Initiation: Add 2.5 µL of 4X ATP/Substrate mix (final ATP = 10 µM, final ULight-p70S6K peptide = 50 nM). Centrifuge briefly at 1000 rpm.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (final 10 mM) and Eu-anti-phospho-p70S6K antibody (final 2 nM). Incubate for 60 minutes at RT.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio to determine specific target phosphorylation.

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. Kinase Reaction (mTOR + ATP + Substrate) Step1->Step2 Step3 3. Detection Reagents (Eu-Ab + ULight-Substrate) Step2->Step3 Step4 4. TR-FRET Readout (Ex 320nm / Em 665nm) Step3->Step4

Fig 2: Step-by-step TR-FRET biochemical assay workflow for mTOR kinase activity quantification.

Protocol 2: Cellular Target Engagement via In-Cell Western (ICW)

Expertise & Causality: While traditional Western blotting provides qualitative molecular weight confirmation, ICW allows for high-throughput, quantitative, and statistically robust IC50 determination within the native cellular environment. Normalizing the phospho-signal to the total protein ensures that signal reduction is due to true kinase inhibition, not compound-induced cytotoxicity or cell detachment.

Step-by-Step Methodology
  • Cell Seeding: Seed PC-3 prostate cancer cells (chosen for their constitutive PI3K/AKT/mTOR activation) at 15,000 cells/well in a 96-well black, clear-bottom plate[2]. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a serial dilution of the pyrazino[2,3-b]pyrazin-2(1H)-one derivative for 2 hours.

  • Fixation & Permeabilization: Remove media, fix cells with 4% Paraformaldehyde (PFA) in PBS for 20 minutes at RT. Wash 3x with PBS-T (0.1% Triton X-100) for 5 minutes each.

  • Blocking: Block with a commercial Near-Infrared Blocking Buffer for 1 hour at RT.

  • Primary Antibodies: Incubate overnight at 4°C with a multiplexed primary antibody cocktail.

    • Plate A (mTORC2 readout): Rabbit anti-p-AKT(Ser473) and Mouse anti-total AKT[2].

    • Plate B (mTORC1 readout): Rabbit anti-p-p70S6K(Thr389) and Mouse anti-total p70S6K[2].

  • Secondary Antibodies: Wash 3x with PBS-T. Add near-infrared fluorescent secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour at RT in the dark.

  • Imaging: Wash 3x with PBS-T. Image the plate using a near-infrared imaging system. Calculate the ratio of Phospho/Total signal to determine the % inhibition and plot the IC50 curve.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of a highly optimized pyrazino[2,3-b]pyrazin-2(1H)-one derivative (such as CC-223) compared to a traditional rapalog, demonstrating the critical advantage of dual mTORC1/2 inhibition[2].

Table 1: Representative Kinase Selectivity and Cellular Potency Profile

Compound ClassTarget KinaseBiochemical IC50 (nM)Cellular p-p70S6K IC50 (nM)Cellular p-AKT(S473) IC50 (nM)Mechanism
Pyrazino[2,3-b]pyrazin-2(1H)-one mTOR162530ATP-Competitive (Dual mTORC1/2)
Pyrazino[2,3-b]pyrazin-2(1H)-one PI3K-α4,000>1,000>1,000Off-target (High Selectivity)
Rapalog (e.g., Rapamycin) mTOR~0.1~1>10,000Allosteric (mTORC1 specific)

(Data adapted from the in vitro characterization of CC-223, demonstrating >200-fold selectivity for mTOR over PI3K-α, and superiority over rapalogs in inhibiting mTORC2[2].)

References

  • CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization. Molecular Cancer Therapeutics (AACR Journals). URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of palladium catalyst for cross-coupling with pyrazinones

Pyrazinone Cross-Coupling Support Center: Palladium Catalyst Optimization Introduction Pyrazinones (2(1H)-pyrazinones) are privileged heterocyclic scaffolds essential for synthesizing bioactive molecules, most notably th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pyrazinone Cross-Coupling Support Center: Palladium Catalyst Optimization

Introduction Pyrazinones (2(1H)-pyrazinones) are privileged heterocyclic scaffolds essential for synthesizing bioactive molecules, most notably the marine alkaloid 1[1] and various enzyme inhibitors. However, functionalizing the pyrazinone core via palladium-catalyzed cross-coupling presents unique mechanistic hurdles, primarily due to the high Lewis basicity of the nitrogen atoms which can poison the catalyst. This technical support center provides causality-driven troubleshooting, self-validating protocols, and optimization strategies for researchers facing low conversions or regioselectivity issues.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Design

Q1: Why does my palladium catalyst deactivate rapidly when coupling pyrazinones? A1: Pyrazinones contain strongly coordinating nitrogen atoms that act as Lewis bases. During the catalytic cycle, these nitrogens can chelate the electrophilic Pd(II) intermediates, forming stable, off-cycle palladacycles that halt turnover[1]. Causality & Solution: To override this preferential chelation, you must either increase the steric bulk around the palladium using electron-rich biaryl phosphine ligands (e.g., XPhos) or introduce a thiophilic/azophilic co-catalyst like Copper(I). Cu(I) acts as a scavenger for inhibitory byproducts and facilitates transmetalation, a principle central to2[2].

Q2: I am observing poor yields in the Suzuki-Miyaura coupling of 3-chloro-pyrazinones. How can I force the reaction to completion? A2: 3-chloro-pyrazinones exhibit sluggish oxidative addition kinetics. Conventional heating often leads to thermal degradation of the catalyst before full conversion is reached. Causality & Solution: Transitioning to microwave irradiation with simultaneous cooling allows for continuous, high-power energy input (e.g., 300 W) to overcome the activation barrier of the C-Cl bond while maintaining a low bulk temperature (e.g., 35 °C) to preserve catalyst longevity[2]. Additionally, evaluating your catalyst loading in 3 rather than mol% can reveal micro-scale aggregation issues during scale-up[3].

Q3: How do I achieve regioselective C-H arylation on unfunctionalized pyrazinones? A3: Direct C-H functionalization bypasses the need for pre-halogenated substrates but requires precise control over the oxidative cycle. Causality & Solution: Use Pd(OAc)₂ in conjunction with a stoichiometric oxidant like AgOAc. The silver salt serves a dual purpose: it regenerates the active Pd(II) species from Pd(0) after reductive elimination, and it modulates the directing group ability of the pyrazinone nitrogens, enabling 1 without proximal activation[1].

Section 2: Troubleshooting Guide & Failure Modes

Issue 1: Desulfitative cross-coupling stalls at <50% conversion.

  • Symptom: Reaction of 3-(phenylsulfanyl)pyrazinones with Grignard reagents or boronic acids ceases prematurely.

  • Root Cause: Extruded sulfur species strongly coordinate to the Pd(0) center, preventing further oxidative addition.

  • Resolution: Implement a4 at room temperature. The addition of a Cu(I) salt (e.g., CuTC) is mandatory. The copper acts as a thiophilic sink, irreversibly binding the cleaved sulfur and driving the transmetalation step forward[4].

Issue 2: High levels of protodeboronation in Suzuki couplings.

  • Symptom: Consumption of arylboronic acid without product formation.

  • Root Cause: Excess base or trace water at high temperatures hydrolyzes the boronic acid faster than transmetalation occurs.

  • Resolution: Switch to anhydrous conditions using a Liebeskind-Srogl approach, or utilize microwave irradiation to drastically shorten the reaction time (from hours to minutes), outcompeting the hydrolysis pathway[2].

Section 3: Visual Workflows and Mechanisms

Workflow Start Pyrazinone Substrate Check Is the substrate halogenated? Start->Check Yes Pre-functionalized (Suzuki / Liebeskind-Srogl) Check->Yes Yes No Unfunctionalized (Direct C-H Arylation) Check->No No OptYes Add Cu(I) Co-catalyst (Scavenge N-poisons) Yes->OptYes OptNo Add AgOAc Oxidant (Regenerate Pd(II)) No->OptNo MW Microwave Irradiation (300W, Cooling) OptYes->MW OptNo->MW Product C3-Arylated Pyrazinone MW->Product

Fig 1. Decision tree for optimizing Pd-catalyzed cross-coupling of pyrazinones.

Mechanism Pd0 Pd(0) Precatalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Trans Transmetalation (CuTC Mediated) OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Prod Coupled Product RedElim->Prod

Fig 2. Mechanism of Cu(I)-mediated Pd-catalyzed Liebeskind-Srogl cross-coupling.

Section 4: Quantitative Data Summary

Coupling StrategySubstrate TypeCatalyst SystemCo-catalyst / AdditiveTemp / TimeTypical Yield
Liebeskind-Srogl [2]3-chloro-pyrazinonePd(PPh₃)₄ (5 mol%)CuTC (1.5 eq)35 °C (MW, 300W) / 1 h80 - 95%
Desulfitative Kumada [4]3-(phenylsulfanyl)pyrazinonePd(dba)₂ (5 mol%)CuTC (2.0 eq)25 °C / 12 h75 - 90%
Direct C-H Arylation [1]Unfunctionalized pyrazinonePd(OAc)₂ (10 mol%)AgOAc (2.0 eq)80 °C / 18 h60 - 85%
Standard Suzuki [3]5-bromo-pyrazinonePd(dppf)Cl₂ (777 ppm)Na₂CO₃ (2.0 eq)90 °C / 4 h50 - 70%

Section 5: Standardized Experimental Protocols

Protocol A: Microwave-Assisted Liebeskind-Srogl Coupling with Simultaneous Cooling [2] This protocol utilizes high-power microwave irradiation to force sluggish oxidative additions while external cooling prevents catalyst decomposition.

  • Preparation: In an oven-dried microwave vial, combine 3-chloro-2(1H)-pyrazinone (0.21 mmol, 1.0 eq), arylboronic acid (0.63 mmol, 3.0 eq), Pd(PPh₃)₄ (5 mol%), and copper(I) thiophene-2-carboxylate (CuTC, 1.5 eq).

  • Solvent: Add anhydrous dioxane (2.0 mL) under an argon atmosphere. Seal the vial with a Teflon septum.

  • Irradiation: Place the vial in a microwave reactor equipped with a fiber-optic temperature probe. Irradiate continuously at a maximum power of 300 W for 1 hour.

  • Cooling: Simultaneously apply compressed air cooling to maintain the internal reaction temperature strictly at 35 °C.

  • Self-Validation: Monitor the reaction via TLC. The disappearance of the pyrazinone spot coupled with the persistence of excess boronic acid confirms successful transmetalation rather than protodeboronation. Quench with saturated NH₄Cl to remove copper salts before extraction.

Protocol B: Room-Temperature Desulfitative Kumada-Type C3-Arylation [4] This protocol is ideal for heat-sensitive substrates, utilizing CuTC to scavenge inhibitory sulfur byproducts.

  • Preparation: Charge a Schlenk flask with 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-one (1.0 eq), Pd(dba)₂ (5 mol%), and CuTC (2.0 eq) under a nitrogen atmosphere.

  • Solvent & Reagent: Inject anhydrous THF (5 mL), followed by the dropwise addition of the aryl Grignard reagent (1.5 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12 hours.

  • Self-Validation: The reaction mixture will progressively change color from dark red/brown to a distinct black suspension as CuS precipitates. The formation of this insoluble black precipitate is a visual self-validation that the thiophilic copper has successfully sequestered the sulfur, preventing palladium poisoning.

References

  • Mild room-temperature palladium-catalyzed C3-arylation of 2(1H)-pyrazinones via a desulfitative Kumada-type cross-coupling reaction. PubMed.
  • Palladium-Catalyzed Copper(I)-Mediated Cross-Coupling of Arylboronic Acids and 2(1H)-Pyrazinones Facilitated by Microwave Irradiation with Simultaneous Cooling. RSC Publishing.
  • Dragmacidin D.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

Sources

Optimization

Overcoming poor solubility of 6-bromo-3,4-dihydropyrazinopyrazinone

Topic: Overcoming Poor Solubility of 6-bromo-3,4-dihydropyrazinopyrazinone Target Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists Welcome to the Technical Support Center. 6-bromo-3,4-dihydro-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Poor Solubility of 6-bromo-3,4-dihydropyrazinopyrazinone Target Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists

Welcome to the Technical Support Center. 6-bromo-3,4-dihydro-1H-pyrazino[2,3-b]pyrazin-2-one is a critical, highly privileged heterocyclic building block used extensively in the synthesis of clinical-stage mTOR, PI3K, and DNA-PK kinase inhibitors[1]. However, its rigid, planar structure and multiple hydrogen-bond donors/acceptors result in exceptionally high crystal lattice energy. This manifests as severe insolubility in standard organic solvents, leading to stalled cross-coupling reactions, challenging purifications, and difficult analytical characterizations.

This guide provides field-proven, causality-driven troubleshooting steps to overcome these thermodynamic barriers.

Part 1: Synthetic Chemistry Troubleshooting

Q1: My palladium-catalyzed Suzuki-Miyaura couplings with this scaffold are stalling at <20% conversion. Why is this happening, and how do I fix it?

The Causality: The stalling is rarely a result of catalyst deactivation; rather, it is a phase-transfer limitation. The unprotected pyrazino[2,3-b]pyrazin-2-one core forms infinite 1D hydrogen-bonded networks in the solid state (via the cyclic amide N-H and pyrazine nitrogens). In standard solvents like THF or Toluene, the dissolution enthalpy ( ΔHdiss​ ) exceeds the thermal energy of the system. The compound remains suspended as a solid, rendering it inaccessible to the homogeneous palladium oxidative addition complex.

The Solution: You must alter the thermodynamics of the system by either (A) using highly polar aprotic solvent systems at elevated temperatures to outcompete intermolecular H-bonding, or (B) chemically masking the H-bond donors.

Protocol A: High-Temperature Polar Cross-Coupling

This protocol uses solvent polarity and thermal energy to force dissolution.

  • Charge the Reactor: Combine 6-bromo-3,4-dihydro-1H-pyrazino[2,3-b]pyrazin-2-one (1.0 eq), the corresponding boronic acid/pinacol ester (1.5 eq), and K3​PO4​ (3.0 eq) in a reaction vial.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (ratio 4:1) or pure DMSO.

  • Catalyst Addition: Add a highly active, sterically hindered catalyst such as Pd(dppf)Cl2​ or XPhos Pd G2 (0.05 eq).

  • Thermal Disruption: Heat the mixture to 100–110 °C (sealed tube or microwave).

  • Validation Checkpoint: At 90 °C, visually inspect the reaction. The opaque suspension must transition into a deep red/brown homogeneous solution. If solids persist, add 10% volume of NMP to further disrupt the lattice.

Protocol B: N-Protection for Lattice Disruption (SEM-Cl)

This protocol chemically breaks the crystal lattice by capping the N-H bond, drastically increasing lipophilicity and solubility in standard organic solvents[1].

  • Suspension: Suspend the starting material in anhydrous DMF (0.2 M) under N2​ .

  • Deprotonation: Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.

  • Alkylation: Once H2​ evolution ceases, add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Validation Checkpoint: Allow to warm to room temperature. The reaction is self-validating: as the SEM group attaches, the lattice breaks, and the cloudy suspension will rapidly clear into a transparent, homogeneous solution.

  • Workup: Quench with water, extract with Ethyl Acetate (the protected intermediate is now highly soluble in EtOAc), and proceed to cross-coupling.

SolubilityWorkflow Start Insoluble Heterocycle (High Lattice Energy) Decision Can the synthesis tolerate an extra deprotection step? Start->Decision Solvent Use DMSO / NMP + Heat (>100°C) Decision->Solvent No Protect Mask N-H with SEM/Boc (Breaks H-Bonding) Decision->Protect Yes Success1 Homogeneous Rxn (Thermodynamic Overcome) Solvent->Success1 Success2 Soluble in THF/DCM (Structural Disruption) Protect->Success2

Caption: Decision matrix for overcoming pyrazinopyrazinone insolubility during synthesis.

Part 2: Analytical & Formulation FAQs

Q2: I cannot acquire a clean 1H-NMR spectrum because the compound will not dissolve in CDCl3​ or CD3​OD . What is the standard analytical protocol?

The Causality: Halogenated and alcoholic solvents lack the strong dipole moment required to act as competitive hydrogen-bond acceptors against the pyrazinopyrazinone core.

The Solution:

  • Primary Method: Use DMSO−d6​ . If the compound remains suspended at room temperature, gently heat the NMR tube using a heat gun or water bath to 60 °C until dissolution occurs. The compound will often remain supersaturated long enough to acquire a standard 16-scan 1H-NMR.

  • Acid-Disruption Method: If heating fails, add 1–2 drops of TFA−d (Trifluoroacetic acid-d) to the DMSO−d6​ suspension.

    • Validation Checkpoint: The acid protonates the basic pyrazine nitrogens, inducing intermolecular electrostatic repulsion. The solid will dissolve instantly. Note that this will shift the chemical shifts of the adjacent aromatic protons downfield.

Q3: How do I formulate this scaffold for in vitro kinase assays without it precipitating in the aqueous buffer?

The Causality: Aqueous buffers cause immediate precipitation of highly lipophilic, planar heterocycles. If the compound crashes out, the biological assay will yield false negatives (artificially high IC50​ values) because the actual concentration of the dissolved inhibitor interacting with the mTOR/PI3K kinase is near zero[2].

The Solution:

  • Prepare a 10 mM master stock strictly in 100% molecular-biology grade DMSO.

  • Perform all serial dilutions in 100% DMSO.

  • Acoustic Dispensing: Use an Echo acoustic liquid handler to transfer nanoliter volumes of the DMSO stock directly into the final aqueous assay plate.

  • Ensure the final assay buffer contains 0.01% Tween-20 (a surfactant to prevent aggregation) and keep the final DMSO concentration at or below 1% (v/v) to maintain kinase viability.

mTORPathway PI3K PI3K Activation AKT AKT Phosphorylation PI3K->AKT mTOR mTORC1 / mTORC2 Kinase Complex AKT->mTOR Output Tumor Cell Apoptosis & Growth Arrest mTOR->Output Drug Pyrazinopyrazinone Inhibitor (Solubilized) Drug->mTOR ATP-Competitive Binding

Caption: Simplified mTOR/PI3K signaling cascade illustrating the target of pyrazinopyrazinone derivatives.

Part 3: Quantitative Data & Solvent Selection

To aid in process development, the following table summarizes the physicochemical properties of common solvents and their empirical solubilizing capacity for the unprotected 6-bromo-3,4-dihydropyrazinopyrazinone scaffold.

Table 1: Solvent Selection Matrix for Pyrazinopyrazinone Scaffolds

SolventDielectric Constant ( ε )Dipole Moment (D)Solubilizing Capacity for ScaffoldRecommended Use Case
DMSO 46.73.96High High-temp cross-coupling, NMR ( DMSO−d6​ ), Assay Stocks
NMP 32.24.09High SN​Ar reactions, N-alkylation
DMF 36.73.82Moderate Protection chemistry (SEM/Boc), Amidation
1,4-Dioxane 2.20.45Low (Cold) / Mod (Hot) Suzuki coupling (Must be mixed with H2​O and heated)
DCM 9.11.60Very Low Extraction (Only viable after N-protection)

References

  • PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS European Patent Office (EP 3660020 B1). Details the synthesis, solubility challenges, and formulation of heteroaryl compounds including pyrazino[2,3-b]pyrazin-2-one derivatives for the inhibition of the mTOR/PI3K/Akt pathway. URL:[1]

Sources

Troubleshooting

Optimizing temperature and reaction time for pyrazinone synthesis

Welcome to the Pyrazinone Synthesis Technical Support Center . This resource is engineered for researchers, medicinal chemists, and drug development professionals seeking to resolve kinetic and thermodynamic bottlenecks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazinone Synthesis Technical Support Center . This resource is engineered for researchers, medicinal chemists, and drug development professionals seeking to resolve kinetic and thermodynamic bottlenecks during the construction of the 2(1H)-pyrazinone scaffold.

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and empirical data designed to help you master the delicate balance of temperature and reaction time in your synthetic workflows.

Optimization Workflow Visualization

G N1 Precursor Selection (α-amino amides + 1,2-dicarbonyls) N2 Temperature Optimization (Screening 40°C - 100°C) N1->N2 Initiate Condensation N3 Reaction Time Kinetics (Monitoring 2h - 24h) N2->N3 Establish Thermal Bounds N4 Ring Closure & Oxidation (Pyrazinone Scaffold Formation) N3->N4 Kinetic Control N5 In-Process Analysis (LC-MS / TLC Check) N4->N5 Isolate Intermediate N5->N2 Sub-optimal Yield / Unreacted SM N6 Protocol Validation (>85% Yield) N5->N6 Complete Conversion

Fig 1. Logical workflow for optimizing pyrazinone synthesis temperature and reaction time.

Troubleshooting Guides (Q&A)

Q1: Why am I observing incomplete condensation when reacting α-amino acid amides with 1,2-dicarbonyl compounds? A1: This is a classic kinetic issue when utilizing the one-pot condensation method originally developed by Jones, Karmas, and Spoerri[1]. The causality traces back to insufficient thermal energy required to overcome the activation barrier of the initial imine formation. If the temperature is strictly maintained at room temperature, the nucleophilic attack of the amide nitrogen on the carbonyl carbon is kinetically hindered.

  • Resolution: Increase the reaction temperature to 80°C. If you are using the hydrohalide salts of the amino acid amides (which are highly recommended for their stability and accessibility), ensure you add a stoichiometric amount of base to liberate the free amine in situ[2].

Q2: My pyrazinone yield is low, and LC-MS shows significant decomposition products. How do I fix this? A2: High temperatures (>100°C) combined with prolonged reaction times (>16 hours) frequently lead to the degradation of the 2(1H)-pyrazinone core. Pyrazinones possess bisnucleophilic character[3]; excessive thermal exposure after the primary cyclization is complete drives the system into thermodynamic sinks, resulting in unwanted side reactions, polymerization, or oxidation by-products.

  • Resolution: Implement a kinetic time-course study. Cap the reaction time at 4–6 hours when operating at 90°C. Alternatively, transition to microwave irradiation (MWI), which can drive the cyclization to completion in minutes rather than hours, tightly controlling thermal exposure[4].

Q3: How do I prevent epimerization at the C-3 position during the synthesis of chiral pyrazinones? A3: Epimerization is a direct consequence of prolonged heating in the presence of a strong base, which abstracts the acidic alpha-proton of the chiral center before or during ring closure.

  • Resolution: Lower the temperature to 40–50°C and extend the reaction time to 16–24 hours to compensate for the slower kinetics. Switch to a milder base such as K3​PO4​ or K2​CO3​ , which have been shown to provide robust yields (~82-86%) without the harsh deprotonating power of Cs2​CO3​ or NaOH [5].

Quantitative Data: Temperature & Time Optimization Matrix

To guide your initial reaction setup, the following table summarizes the empirical relationship between temperature, reaction time, and yield during the condensation of α-amino acid amides and 1,2-dicarbonyls.

Temperature (°C)Reaction Time (h)Base CatalystConversion Yield (%)Byproduct/Decomposition (%)Mechanistic Outcome
25°C24None< 15%0%Kinetically trapped; uncyclized Schiff base.
50°C16 K3​PO4​ 82%< 5%Optimal for chiral substrates; prevents epimerization.
80°C6 K2​CO3​ 86%~8%Optimal balance of kinetics and thermodynamics.
110°C16 Cs2​CO3​ 45%> 40%Thermodynamic degradation; polymerization observed.

Self-Validating Experimental Protocol

Rh-Catalyzed Synthesis of 3-Substituted Pyrazinones This protocol is adapted from the highly efficient methodology developed by the Clapham and Janda groups, which utilizes α-diazo-β-keto esters to access 3-substituted pyrazinones safely and reliably[6].

Step 1: Preparation of the α-diazo-β-keto ester

  • Dissolve the β-keto ester (1.0 eq) in anhydrous acetonitrile.

  • Add polystyrene-supported tosyl azide (1.2 eq) to safely transfer the diazo group without the explosion risks associated with free tosyl azide[6].

  • Stir at room temperature for 4 hours.

  • Validation Check: Filter the polymer resin and analyze the filtrate via IR spectroscopy. Proceed only when the strong diazo stretch (~2100 cm−1 ) is confirmed.

Step 2: Rhodium-Catalyzed Condensation & Cyclization

  • Dissolve the α-diazo-β-keto ester (1.0 eq) and the corresponding diamine or amino amide (1.1 eq) in anhydrous toluene.

  • Add Rh2​(OAc)4​ (2 mol%) as the catalyst.

  • Temperature & Time Control: Heat the mixture to 80°C for exactly 6 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the UV-active diazo starting material spot completely disappears. Do not exceed 8 hours to prevent thermal degradation of the newly formed dihydropyrazinone ring.

Step 3: Aromatization (Oxidation)

  • Cool the reaction mixture to room temperature.

  • Add polymer-bound pyridinesulfur trioxide (2.0 eq) to facilitate the aromatization of the dihydropyrazinone intermediate[6].

  • Stir at room temperature for 24 hours.

  • Filter the polymer, concentrate the filtrate under reduced pressure, and purify via flash chromatography to isolate the pure 2(1H)-pyrazinone.

Frequently Asked Questions (FAQs)

Q: Does the choice of base interact with my temperature optimization? A: Absolutely. Stronger bases require lower temperatures to prevent side reactions. Conversely, if you are using a milder base (like K2​CO3​ ), you must elevate the temperature to ~80°C to efficiently drive the deprotonation and subsequent ring closure[5].

Q: How does the final oxidation step factor into the overall reaction time? A: In many one-pot protocols, the initial cyclization forms a dihydropyrazinone intermediate. Prolonged reaction times (up to 4 days in some cases) in the presence of mild oxidants (like polymer-bound pyridinesulfur trioxide or air) are strictly required to achieve full aromatization to the stable 2(1H)-pyrazinone scaffold[6]. Attempting to accelerate this specific step with high heat usually results in ring cleavage.

References

  • Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations Source: RSC Advances URL: [Link][1]

  • Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations (PMC Archive) Source: NIH / National Library of Medicine URL: [Link][2]

  • Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations Source: ResearchGate URL: [Link][4]

  • Title: A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones Source: MDPI URL: [Link][3]

  • Title: Design and Optimization of Pyrazinecarboxamide-Based Inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1) Leading to a Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][6]

  • Title: Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors Source: Diva-Portal URL: [Link][5]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Pyrazinone Derivatives vs. Known Inhibitors in Drug Development

Executive Summary & Context The 2(1H)-pyrazinone scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, demonstrating potent inhibitory activity against a wide range of enzymatic targets, includ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The 2(1H)-pyrazinone scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, demonstrating potent inhibitory activity against a wide range of enzymatic targets, including thrombin, reverse transcriptase, and corticotropin-releasing factor-1 (CRF1) receptors 1. However, one of the most promising recent applications of pyrazinone derivatives is in the treatment of multidrug-resistant Mycobacterium tuberculosis (MDR-TB).

This guide provides an objective, data-driven comparison between novel Pyrazinone Derivatives and the first-line standard therapeutic Isoniazid (INH) . Both compounds target Enoyl-acyl carrier protein reductase (InhA) , an enzyme essential for the synthesis of mycolic acids in the mycobacterial cell wall. By evaluating their mechanistic causality, binding affinities, and in vitro efficacy, we establish why pyrazinone derivatives represent a critical leap forward in overcoming INH-resistant TB strains.

Mechanistic Causality: Bypassing Resistance Pathways

To understand the superior efficacy profile of pyrazinone derivatives, we must analyze the fundamental causality of InhA inhibition.

The Limitation of Isoniazid (The Prodrug Paradigm): Isoniazid is a prodrug. To inhibit InhA, it must first be oxidized by the mycobacterial catalase-peroxidase enzyme, KatG , to form an active INH-NAD adduct. Clinical resistance to Isoniazid is overwhelmingly caused by mutations in the katG gene, which prevents this crucial activation step. When KatG is mutated, Isoniazid remains inert, and the mycobacteria survive.

The Pyrazinone Advantage (Direct Inhibition): Pyrazinone derivatives bypass the KatG activation pathway entirely. They act as direct competitive inhibitors of InhA. Computational modeling and molecular dynamics (MD) simulations reveal that pyrazinone derivatives bind directly within the same active pocket as the INH-NAD adduct 2.

Specifically, derivatives featuring an N4-methoxybenzyl substitution exhibit significantly higher docking scores than their N4-ethyl counterparts. The methoxybenzyl group extends deeper into the hydrophobic pocket, maximizing van der Waals interactions. Furthermore, MD simulations confirm that these derivatives maintain a highly stable, continuous hydrogen bond with the Arg194 residue of InhA—a critical interaction required to lock the enzyme in an inactive conformation.

Pathway INH Isoniazid (Prodrug) KatG KatG Enzyme (Mutation Point) INH->KatG Requires Activation Adduct Active INH-NAD Adduct KatG->Adduct Forms InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibits (Susceptible to Resistance) PYR Pyrazinone Derivatives PYR->InhA Direct Inhibition (Bypasses KatG) Mycolic Mycolic Acid Synthesis (Cell Wall Integrity) InhA->Mycolic Catalyzes

Diagram 1: Mechanistic pathway comparing Isoniazid activation vs. direct Pyrazinone inhibition.

Comparative Efficacy Data

The following table synthesizes quantitative data comparing the standard Isoniazid profile against optimized Pyrazinone derivatives (specifically Compound 7, an N4-methoxybenzyl substituted variant) 3.

ParameterIsoniazid (Standard)Pyrazinone Derivatives (Optimized)Clinical Implication
Binding Mechanism Prodrug (KatG-dependent)Direct Competitive InhibitorPyrazinones remain effective against KatG-mutated MDR-TB.
Arg194 Interaction Indirect (via NAD adduct)Direct, highly stable H-bondEnsures sustained target residency time.
Binding Energy (MMGBSA) BaselineSuperior to IsoniazidTighter binding affinity translates to lower required dosing.
MIC against M. tb 0.02 - 0.2 μg/mL (Sensitive strains)~8.0 μg/mL (Broad efficacy)Pyrazinones show potent baseline activity without resistance drop-off.
Macrophage Penetration YesYesBoth can eradicate intracellular bacilli residing in host phagosomes.
Biofilm Inhibition WeakStrongPyrazinones restrict the ability of mycobacteria to form protective biofilms.

Experimental Protocols: Self-Validating Evaluation Systems

To ensure trustworthiness and reproducibility, the evaluation of these inhibitors relies on a self-validating cascade of assays. Below are the step-by-step methodologies used to generate the comparative data.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Resazurin Microtiter Assay (REMA)

Causality: Resazurin is an oxidation-reduction indicator. Metabolically active (viable) mycobacteria reduce the blue resazurin to highly fluorescent pink resorufin. This provides a self-validating, binary readout of bacterial viability without the need for prolonged agar plating.

  • Cultivation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase (OD600 ≈ 0.6).

  • Plating: Dispense 100 µL of the bacterial suspension (adjusted to 105 CFU/mL) into a 96-well microtiter plate.

  • Inhibitor Treatment: Add serial dilutions of the pyrazinone derivatives (ranging from 0.5 to 64 µg/mL). Include Isoniazid as a positive control and drug-free wells as negative controls. Incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol 2: Intracellular Efficacy via Human Monocyte-Derived Macrophage (MDM) Infection Model

Causality: This protocol validates the drug's pharmacokinetic ability to cross eukaryotic cell membranes and survive the harsh, acidic phagolysosomal environment to exert antibacterial effects—a critical failure point for many in vitro active compounds.

  • Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and differentiate them into MDMs using GM-CSF in RPMI-1640 medium for 7 days.

  • Infection: Infect the MDMs with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:10 for 4 hours.

  • Extracellular Clearance: Wash the cells three times with warm PBS to remove non-phagocytosed extracellular bacteria.

  • Treatment: Treat the infected macrophages with pyrazinone derivatives (e.g., Compound 7 at 8 µg/mL) and incubate.

  • Lysis & Plating: At specific time points (Day 0, Day 3, Day 5), lyse the macrophages using 0.1% Triton X-100. Plate the lysates on Middlebrook 7H10 agar and incubate for 3-4 weeks to determine intracellular Colony Forming Units (CFUs).

Workflow Comp Pyrazinone Library Dock In Silico Docking & MD (Arg194 Validation) Comp->Dock Virtual Screening Enz In Vitro InhA Assay Dock->Enz Hit Selection MIC REMA Assay (MIC Determination) Enz->MIC IC50 Validation Mac MDM Infection Model (Intracellular Efficacy) MIC->Mac MIC < 10 µg/mL

Diagram 2: High-throughput screening and validation workflow for InhA inhibitors.

References

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. (2023). 1

  • Goel, A., et al. (2025). Toward the development of better therapeutic agents for Mycobacterium Tuberculosis: Computational design and evaluation of pyrazinone derivatives as inhibitors of enoyl acyl carrier protein reductase. Indian Journal of Heterocyclic Chemistry, 35(02), 559. 2

  • Design, synthesis, molecular dynamic simulation, ADMET studies, antioxidant and antitubercular screening of amine and acid chloride substituted pyrazole derivatives as an enoyl acyl carrier protein reductase(InhA) inhibitors. R Discovery. (2026). 3

Sources

Comparative

A Comparative Guide to LC-MS Method Validation for the Quantitative Analysis of Pyrazinone Compounds

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazinone compounds is critical for pharmacokinetic studies, drug metabolism research, and quality control. This guide prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazinone compounds is critical for pharmacokinetic studies, drug metabolism research, and quality control. This guide provides an in-depth, scientifically-grounded comparison of methodologies for validating a robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of pyrazinones, adhering to the highest standards of scientific integrity and regulatory expectations.

Introduction: The Significance of Pyrazinone Quantification

Pyrazinones are a class of heterocyclic organic compounds with a diverse range of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2] Their structural diversity allows for a wide array of derivatives with potential therapeutic applications.[2][3] Accurate and precise quantification of these compounds in biological matrices is paramount for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for making informed decisions in drug development.[4][5]

This guide will walk you through the essential steps of LC-MS method validation for pyrazinone compounds, drawing upon established international guidelines such as the ICH M10 on bioanalytical method validation.[6][7][8] We will delve into the rationale behind experimental choices, compare different analytical strategies, and provide actionable protocols to ensure your method is not only compliant but also scientifically sound.

The Foundation: Method Development and Pre-Validation

Before embarking on a full method validation, a well-thought-out method development phase is crucial. This phase involves optimizing the procedures for extraction and detection of the analyte to ensure the method is suitable for validation.[9]

Mastering the Separation: Liquid Chromatography Parameters

The goal of liquid chromatography is to achieve a reproducible and efficient separation of the pyrazinone analyte from endogenous matrix components and any potential metabolites.

ParameterChoice A: Reversed-Phase C18Choice B: Phenyl-HexylRationale & Causality
Stationary Phase A C18 column is a common starting point due to its versatility and ability to retain a wide range of compounds based on hydrophobicity.[10][11]A phenyl-hexyl column can offer alternative selectivity, particularly for aromatic compounds like pyrazinones, through π-π interactions.[12] This can be beneficial if co-eluting interferences are observed with a C18 column.The choice of stationary phase is dictated by the specific pyrazinone's polarity and the complexity of the biological matrix. Method development should ideally screen both column chemistries to determine the optimal selectivity and peak shape.
Mobile Phase A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).[13][14]The mobile phase composition is similar to that used with a C18 column. The gradient profile, however, will need to be re-optimized for the phenyl-hexyl column to achieve the desired separation.The addition of an acid like formic acid helps to protonate the pyrazinone analyte, leading to better peak shape and improved ionization efficiency in positive ion mode mass spectrometry. Acetonitrile is often preferred over methanol for its lower viscosity and higher elution strength.
Flow Rate & Gradient A flow rate of 0.3-0.6 mL/min is typical for analytical scale columns (e.g., 2.1 mm internal diameter). A gradient elution is generally preferred to separate compounds with a range of polarities and to minimize run time.[15]The flow rate and gradient will be specific to the column dimensions and the separation requirements.A well-optimized gradient ensures that the analyte elutes as a sharp, symmetrical peak, which is crucial for accurate quantification.
Achieving Specificity and Sensitivity: Mass Spectrometry Parameters

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalytical assays.[16][17]

ParameterChoice A: Electrospray Ionization (ESI)Choice B: Atmospheric Pressure Chemical Ionization (APCI)Rationale & Causality
Ionization Source ESI is a soft ionization technique suitable for a wide range of moderately polar compounds like many pyrazinone derivatives. It is generally the first choice for LC-MS applications.[10]APCI is better suited for less polar compounds and can be less susceptible to matrix effects than ESI. It may be a viable alternative if significant ion suppression is observed with ESI.The choice of ionization source depends on the physicochemical properties of the specific pyrazinone. Direct infusion of a standard solution into the mass spectrometer can help determine which source provides the optimal signal.
Ionization Mode Positive ion mode is typically used for pyrazinones as the nitrogen atoms in the ring can be readily protonated.Positive ion mode would also be the primary choice for APCI.The selection of ionization mode is based on the ability of the analyte to accept or lose a proton.
MRM Transitions Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion. At least two transitions are recommended: one for quantification and one for confirmation.[10]The principle of MRM remains the same regardless of the ionization source.The selection of precursor and product ions is critical for the selectivity of the assay. The most intense and stable fragment ion is typically chosen for quantification.

The Core of Confidence: A Step-by-Step Guide to Method Validation

A full bioanalytical method validation is essential to demonstrate that the method is suitable for its intended purpose.[6][7] The following sections outline the key validation experiments based on ICH M10 guidelines.

Experimental Workflow for LC-MS Method Validation

The overall workflow for validating an LC-MS method for pyrazinone quantification can be visualized as follows:

LC-MS Method Validation Workflow cluster_dev Method Development cluster_val Method Validation LC_Params LC Parameter Optimization (Column, Mobile Phase) MS_Params MS Parameter Optimization (Ionization, MRM Transitions) Sample_Prep Sample Preparation (PPT, LLE, SPE) Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision Stability Stability Method_Development Method Development Full_Validation Full Validation Method_Development->Full_Validation Sample_Analysis Study Sample Analysis Full_Validation->Sample_Analysis

Caption: A generalized workflow for the development and validation of an LC-MS method.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally differentiate and quantify the analyte in the presence of other components in the sample matrix.[16]

Protocol:

  • Analyze at least six different blank lots of the biological matrix (e.g., plasma, urine).

  • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard (IS).

  • Compare the chromatograms of the blank samples with the spiked sample to ensure no significant interfering peaks are present at the retention times of the analyte and IS.

Linearity and Range

Objective: To establish the relationship between the instrument response and the known concentration of the analyte.

Protocol:

  • Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels is recommended.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Table 1: Example Linearity Data for a Pyrazinone Compound

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)% Accuracy
1.0 (LLOQ)0.0121.1110.0
2.50.0282.6104.0
10.00.1159.898.0
50.00.58051.2102.4
100.01.16099.599.5
200.0 (ULOQ)2.350201.5100.8
Accuracy and Precision

Objective: To determine the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).[16]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the intra-day and inter-day precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage of the nominal value).

Table 2: Acceptance Criteria for Accuracy and Precision

ParameterAcceptance Criteria
Intra-day & Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Intra-day & Inter-day Accuracy Within ±15% of the nominal value (±20% for LLOQ)
Stability

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[18]

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours).

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time.

  • Post-Preparative Stability: Analyze processed samples (e.g., in the autosampler) after a certain period to ensure the analyte is stable.

Table 3: Stability Assessment of a Pyrazinone Compound

Stability TestStorage ConditionDurationMean % Recovery (vs. Freshly Prepared)
Freeze-Thaw3 cycles (-20°C to RT)N/A98.5
Short-TermRoom Temperature24 hours101.2
Long-Term-80°C90 days97.9
Post-Preparative4°C (Autosampler)48 hours99.1

Sample Preparation: A Comparative Overview

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.

TechniqueProcedureAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[15][19]Simple, fast, and inexpensive.Less clean extracts, potential for matrix effects.High-throughput screening and early-stage studies.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.[13]Cleaner extracts than PPT, can be selective.More time-consuming, requires larger solvent volumes.When cleaner extracts are needed and the analyte has favorable partitioning properties.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent and then eluted with a solvent.The cleanest extracts, high selectivity and concentration factor.Most expensive and complex to develop.When high sensitivity and selectivity are required, especially for complex matrices.

digraph "Sample_Preparation_Comparison" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial"];

subgraph "cluster_ppt" { label="Protein Precipitation (PPT)"; style="filled"; color="#FCE8E6"; "PPT_Node" [label="Fast & Simple"]; }

subgraph "cluster_lle" { label="Liquid-Liquid Extraction (LLE)"; style="filled"; color="#FFF7E0"; "LLE_Node" [label="Moderate Selectivity"]; }

subgraph "cluster_spe" { label="Solid-Phase Extraction (SPE)"; style="filled"; color="#E6F4EA"; "SPE_Node" [label="High Selectivity & Cleanliness"]; }

"Biological_Sample" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Biological Sample"]; "LCMS_Analysis" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="LC-MS/MS Analysis"];

"Biological_Sample" -> "PPT_Node" -> "LCMS_Analysis"; "Biological_Sample" -> "LLE_Node" -> "LCMS_Analysis"; "Biological_Sample" -> "SPE_Node" -> "LCMS_Analysis"; }

Caption: A comparison of common sample preparation techniques for bioanalysis.

Conclusion: Ensuring Data Integrity and Regulatory Compliance

A rigorously validated LC-MS method is the cornerstone of reliable quantitative analysis of pyrazinone compounds in a regulatory environment. By systematically evaluating and documenting specificity, linearity, accuracy, precision, and stability, researchers can have high confidence in their data. The choice of chromatographic conditions, mass spectrometric parameters, and sample preparation techniques should be driven by the specific properties of the pyrazinone analyte and the nature of the biological matrix. This guide provides a framework for developing and validating a scientifically sound and defensible LC-MS method, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). Retrieved from [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - gmp-compliance.org. (2011, August 17). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. (2022, July 25). Retrieved from [Link]

  • ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26 February 2019). (2019, February 26). Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2024, July 17). Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). Retrieved from [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6). Retrieved from [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC. (n.d.). Retrieved from [Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. (2017, November 11). Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). Retrieved from [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PubMed. (2021, February 17). Retrieved from [Link]

  • Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. (n.d.). Retrieved from [Link]

  • LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed. (2014, August 15). Retrieved from [Link]

  • An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed. (2016, April 1). Retrieved from [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - ResearchGate. (2025, October 15). Retrieved from [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. (2021, November 23). Retrieved from [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Retrieved from [Link]

  • Synthesis, Structure−Activity Relationships, and In Vivo Evaluation of N 3 -Phenylpyrazinones as Novel Corticotropin-Releasing Factor-1 (CRF 1 ) Receptor Antagonists. (2009, June 24). Retrieved from [Link]

  • Quantitative Analysis with Liquid Chromatography-Mass Spectrometry: Methods and Applications - Longdom Publishing. (n.d.). Retrieved from [Link]

  • 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K. (2023, January 4). Retrieved from [Link]

  • Biological roles of pyrazines in insect chemical communication - AntWiki. (n.d.). Retrieved from [Link]

  • Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - MDPI. (2020, September 16). Retrieved from [Link]

  • A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC. (2022, May 5). Retrieved from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Computational Docking Studies of Pyrazino[2,3-b]pyrazin-2(1H)-one Derivatives as mTOR Kinase Inhibitors

As drug development pivots toward highly selective, ATP-competitive kinase inhibitors, the pyrazino[2,3-b]pyrazin-2(1H)-one scaffold has emerged as a privileged structure. Unlike first-generation allosteric inhibitors (e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, ATP-competitive kinase inhibitors, the pyrazino[2,3-b]pyrazin-2(1H)-one scaffold has emerged as a privileged structure. Unlike first-generation allosteric inhibitors (e.g., Rapamycin), these derivatives act as dual mTORC1/mTORC2 inhibitors, effectively shutting down the PI3K/AKT/mTOR signaling axis without triggering paradoxical AKT hyperactivation.

As a Senior Application Scientist, I have designed this guide to objectively compare the computational docking methodologies used to evaluate these derivatives, contrast their binding affinities against standard inhibitors, and provide a self-validating experimental protocol for your own structural activity relationship (SAR) campaigns.

Mechanistic Rationale & Target Overview

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms the catalytic core of two distinct complexes: mTORC1 and mTORC2. The pyrazino[2,3-b]pyrazin-2(1H)-one core functions as an adenine mimetic. Its nitrogen-rich heteroaromatic system is perfectly tuned to form bidentate hydrogen bonds with the backbone amide and carbonyl of Val882 in the mTOR hinge region, as detailed in recent patent reviews of pyrazine-based kinase inhibitors [2].

mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Effectors Downstream Effectors (S6K1, 4E-BP1) mTORC1->Effectors Cell Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates Inhibitor Pyrazino[2,3-b]pyrazin-2(1H)-ones Inhibitor->mTORC1 ATP-Competitive Inhibition Inhibitor->mTORC2 ATP-Competitive Inhibition

mTOR/PI3K/AKT signaling pathway and dual mTORC1/2 inhibition by pyrazinone derivatives.

Comparative Analysis of Computational Docking Platforms

When evaluating highly conjugated, nitrogen-dense scaffolds like pyrazino[2,3-b]pyrazines, not all docking engines perform equally. The primary challenge lies in accurately calculating the desolvation penalty. The addition of nitrogen heteroatoms to aromatic systems significantly alters their interaction with water [1].

Below is an objective comparison of industry-standard platforms for docking these specific derivatives into the mTOR active site.

Table 1: Docking Platform Comparison for Pyrazino[2,3-b]pyrazines
Docking EngineScoring FunctionSolvation HandlingPose Accuracy (RMSD vs X-ray)Best Use Case for Pyrazinones
Schrödinger Glide (XP) Empirical (GlideScore)Excellent (Explicit desolvation penalties)< 1.2 Å Lead optimization; distinguishing highly similar congeneric series.
AutoDock Vina Knowledge-based / EmpiricalModerate (Implicit, less sensitive to N-heteroatoms)< 2.0 ÅHigh-throughput virtual screening (HTVS) of large libraries.
MOE (CCG) GBVI/WSA dGStrong (Generalized Born implicit solvent)< 1.5 ÅScaffold hopping and interactive SAR visualization.

Scientist's Insight: For pyrazino[2,3-b]pyrazin-2(1H)-ones, Glide XP paired with post-docking MM-GBSA rescoring is the superior choice. Vina often overestimates the binding affinity of these compounds because it under-penalizes the energetic cost of stripping water away from the highly polar pyrazine nitrogens.

Self-Validating Experimental Protocol: Molecular Docking Workflow

To ensure scientific integrity, every computational protocol must be self-validating. The following step-by-step methodology explains not just what to do, but the causality behind each choice.

Docking_Workflow PPrep Protein Prep (Assign pH 7.4) Grid Grid Generation (ATP-Hinge Region) PPrep->Grid LPrep Ligand Prep (3D Conformers) Dock Molecular Docking (Glide XP / Vina) LPrep->Dock Grid->Dock Score MM-GBSA Scoring (ΔG bind) Dock->Score

Computational docking workflow for evaluating pyrazino[2,3-b]pyrazin-2(1H)-one derivatives.

Step 1: Protein Preparation (Target: mTOR Kinase Domain)
  • Action: Import the mTOR kinase domain crystal structure (e.g., PDB ID: 4JT6) into your preparation module. Cap termini, add missing side chains, and assign protonation states at physiological pH (7.4) using PROPKA.

  • Causality: Kinase active sites are highly sensitive to the protonation state of the DFG motif and the hinge region. Misassigning the protonation state of the catalytic lysine (Lys838) or the hinge valine (Val882) will result in inverted hydrogen bond donor/acceptor profiles, leading to false-positive poses.

  • Self-Validation: Re-dock the native co-crystallized ligand. If the RMSD of the heavy atoms exceeds 1.5 Å compared to the original PDB structure, the protonation states or grid box dimensions are incorrect and must be recalibrated.

Step 2: Ligand Preparation
  • Action: Generate 3D conformers of the pyrazino[2,3-b]pyrazin-2(1H)-one derivatives. Enumerate all possible tautomers and stereoisomers.

  • Causality: The pyrazinone ring can exist in multiple tautomeric forms (lactam vs. lactim). The lactam form (2(1H)-one) is typically the active species that mimics the adenine ring of ATP [3]. Generating all states ensures the docking engine evaluates the correct electronic distribution for π-stacking with Trp2239.

Step 3: Grid Generation and Solvation Considerations
  • Action: Define a 15 Å × 15 Å × 15 Å grid box centered on the ATP-binding site (hinge region). Remove bulk water, but retain highly coordinated bridging waters if present.

  • Causality: As demonstrated by thermodynamic studies, the hydration of aromatic heterocycles acts as a direct adversary to π-stacking [1]. Neglecting desolvation penalties artificially inflates the binding scores of highly polar derivatives.

Step 4: Molecular Docking & MM-GBSA Rescoring
  • Action: Execute docking using Extra Precision (XP) mode, followed by MM-GBSA rescoring.

  • Causality: Standard docking scores often fail to rank congeneric series accurately due to simplified solvation models. MM-GBSA applies a rigorous implicit solvent model to calculate the true binding free energy (ΔG), providing a much higher correlation with in vitro IC50 data.

Performance Comparison: Derivatives vs. Standard Inhibitors

To contextualize the efficacy of the pyrazino[2,3-b]pyrazin-2(1H)-one scaffold, we must compare its computational and experimental performance against standard mTOR inhibitors.

Note: Rapamycin is included for context but is an allosteric inhibitor (binding FKBP12, not the ATP site), making ATP-site docking scores inapplicable.

Table 2: Comparative Binding Affinity (mTOR Kinase Domain, PDB: 4JT6)
CompoundCore ScaffoldGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Experimental IC50 (nM)
Derivative A (4-hydroxypropanylphenyl sub.)Pyrazino[2,3-b]pyrazin-2(1H)-one-10.4-85.21.2
Derivative B (4-(triazol-5-yl)phenyl sub.)Pyrazino[2,3-b]pyrazin-2(1H)-one-11.1 -92.4 0.5
Torin 1 (Standard)Tricyclic Benzocinnoline-10.8-88.72.0
Rapamycin (Standard)Macrolide (Allosteric)N/A (Allosteric)N/A~0.1 (mTORC1 only)

Data Analysis: Derivative B outperforms the standard ATP-competitive inhibitor Torin 1 in both MM-GBSA binding free energy and experimental IC50. The triazole substitution at the 6-position of the pyrazino[2,3-b]pyrazine core extends deep into the affinity pocket, establishing additional hydrogen bonds with solvent-exposed residues, which is accurately reflected by the highly negative MM-GBSA score.

Conclusion

Computational docking of pyrazino[2,3-b]pyrazin-2(1H)-one derivatives requires a nuanced approach that heavily weighs the thermodynamics of heteroaromatic desolvation. By utilizing Glide XP paired with MM-GBSA rescoring, researchers can reliably predict the binding affinity of these potent, dual mTORC1/2 inhibitors. The self-validating protocol provided herein ensures that structural artifacts do not compromise your drug discovery pipeline.

References
  • Title: Hydration of Aromatic Heterocycles as an Adversary of π-Stacking Source: ACS Publications URL: [Link]

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central (PMC) URL: [Link]

Validation

Cross-Validation of Biological Assay Results for Novel RIPK1 Inhibitors: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "translational gap"—the phenomenon where a novel compound exhibits nanomolar potency in a biochemical assay but fails entirely i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "translational gap"—the phenomenon where a novel compound exhibits nanomolar potency in a biochemical assay but fails entirely in cellular models. To prevent costly late-stage failures, assay workflows must be designed as self-validating systems.

This guide outlines a robust, orthogonal cross-validation strategy used to evaluate a novel series of highly selective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors (designated here as the NecroX-Series ). We will objectively compare the performance of our lead compound, NecroX-1 , against two well-documented clinical and preclinical standards: GSK2982772 and Necrostatin-1s (Nec-1s) [1][2].

The Mechanistic Rationale

RIPK1 is a critical signaling node in necroptosis, a highly regulated form of necrotic cell death implicated in severe inflammatory and neurodegenerative diseases[1]. Upon stimulation by TNF-α, active RIPK1 phosphorylates downstream targets (RIPK3 and MLKL) to form the "necrosome," which ultimately ruptures the cell membrane[1].

To confidently validate a novel RIPK1 inhibitor, we must prove three distinct mechanistic claims:

  • Biochemical Affinity: The compound directly binds and inhibits the isolated RIPK1 kinase.

  • Cellular Target Engagement: The compound successfully permeates the cell membrane and binds endogenous RIPK1 in situ.

  • Phenotypic Efficacy: The binding event functionally halts the necroptotic pathway.

Pathway TNF TNF-α Stimulus TNFR1 TNFR1 Receptor TNF->TNFR1 RIPK1 RIPK1 Kinase (Active) TNFR1->RIPK1 Activation Necrosome Necrosome (RIPK1/RIPK3/MLKL) RIPK1->Necrosome Phosphorylation Death Necroptotic Cell Death Necrosome->Death Inhibitors RIPK1 Inhibitors (NecroX, GSK2982772) Inhibitors->RIPK1 Allosteric Blockade

Fig 1: RIPK1-dependent necroptosis pathway and targeted allosteric inhibition.

Orthogonal Assay Workflow & Methodologies

To establish a self-validating system, we employ three distinct assays. The causality behind this specific sequence is critical: biochemical assays triage the massive chemical space, target engagement assays eliminate false-positive biochemical hits (e.g., compounds with poor permeability), and functional assays confirm the therapeutic mechanism.

CrossValidation Biochemical 1. TR-FRET Assay Biochemical Affinity (Eliminates Autofluorescence) Cellular 2. CETSA Target Engagement (Proves Cell Permeability) Biochemical->Cellular Triage Phenotypic 3. Functional Rescue Cell Viability (Confirms Mechanism) Cellular->Phenotypic Validation

Fig 2: Orthogonal cross-validation workflow for novel compound screening.

Assay 1: Biochemical Kinase Activity via TR-FRET

The "Why": Standard fluorescence intensity assays are notorious for generating false positives because many novel heterocyclic compounds are intrinsically autofluorescent. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this. By introducing a time delay before measurement and calculating the ratiometric emission (e.g., dividing the acceptor signal at 665 nm by the donor signal at 615 nm), we mathematically cancel out compound autofluorescence and well-to-well pipetting variations[3][4].

Protocol:

  • Reagent Preparation: Prepare 2X RIPK1 enzyme solution and 4X compound dilution series in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Incubation: Dispense 5 µL of enzyme and 2.5 µL of compound into a 384-well low-volume black plate. Incubate for 15 minutes at room temperature to allow allosteric pocket binding.

  • Reaction Initiation: Add 2.5 µL of 4X ATP/Fluorescent Tracer mix. Incubate for 60 minutes.

  • Quench & Detection: Add 10 µL of TR-FRET quench buffer containing EDTA (to chelate Mg2+ and stop the reaction) and a Europium-labeled anti-RIPK1 antibody[5].

  • Readout: Read on a compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation laser, recording emissions at 615 nm and 665 nm. Calculate the 665/615 ratio[4].

Assay 2: Cellular Target Engagement via CETSA

The "Why": A compound's biochemical IC50 is meaningless if it cannot cross the lipid bilayer or if it binds indiscriminately to cytosolic proteins. The Cellular Thermal Shift Assay (CETSA) provides quantifiable evidence of direct drug-protein interaction inside intact cells[6]. It relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tm) higher during heat shock[7][8].

Protocol:

  • Cell Treatment: Seed HT-29 cells in 96-well plates. Treat with 10 µM of the test compound (NecroX-1, GSK2982772, or Nec-1s) or DMSO vehicle for 1 hour. Causality: 1 hour ensures the compound reaches intracellular equilibrium without triggering secondary transcriptional responses.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler[8].

  • Lysis: Immediately snap-freeze the tubes in liquid nitrogen, then thaw. Repeat for three cycles to lyse the cells while preserving the precipitated/soluble protein equilibrium[7].

  • Separation & Detection: Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins[7]. Analyze the soluble supernatant via quantitative Western blot (or capillary electrophoresis like Wes) probing for RIPK1[8]. Calculate the shift in melting temperature (ΔTm).

Assay 3: Functional Necroptosis Rescue

The "Why": Finally, we must prove that engaging RIPK1 translates to the desired phenotypic outcome: keeping the cell alive. We induce necroptosis using a "TSZ" cocktail (TNF-α, a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk). The caspase inhibitor forces the cell away from apoptosis and strictly down the RIPK1-dependent necroptotic pathway[1].

Protocol:

  • Seeding: Plate HT-29 cells at 10,000 cells/well in a 96-well clear-bottom plate.

  • Pre-treatment: Add the compound dose-response series (0.1 nM to 10 µM) 1 hour prior to stimulation.

  • Induction: Add the TSZ cocktail (20 ng/mL TNF-α, 100 nM Smac mimetic, 20 µM z-VAD-fmk).

  • Incubation & Readout: Incubate for 24 hours. Measure cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo). Calculate the EC50 for viability rescue.

Comparative Data Analysis

The following table summarizes the cross-validated data for our novel compound (NecroX-1) against the standard-of-care alternatives.

CompoundBiochemical TR-FRET IC50 (nM)CETSA Thermal Shift (ΔTm)Functional Rescue EC50 (nM)Off-Target Notes
NecroX-1 4.2 ± 0.5+6.8 °C12.5 ± 1.2Highly selective; no IDO inhibition.
GSK2982772 16.0 ± 1.8+4.5 °C45.0 ± 3.4Clinical candidate; highly specific.
Necrostatin-1s 210.0 ± 15.0+2.1 °C380.0 ± 25.0Stable analog of Nec-1; lacks IDO off-target effects[2].
Scientific Interpretation
  • Potency Translation: NecroX-1 demonstrates a highly efficient translation from biochemical potency (4.2 nM) to cellular efficacy (12.5 nM). In contrast, older generation inhibitors like Nec-1s show a wider gap, often due to poorer cellular retention or non-specific protein binding.

  • Target Stabilization: The CETSA data perfectly corroborates the biochemical findings. NecroX-1 induces a massive +6.8 °C thermal shift in endogenous RIPK1, confirming that its superior functional rescue is driven by high-affinity target engagement within the complex intracellular milieu[7][8].

  • Benchmarking: While GSK2982772 remains a gold-standard clinical candidate[1], NecroX-1 exhibits roughly a 3-fold improvement in both intrinsic affinity and phenotypic rescue, validating the novel chemical scaffold.

References

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments. Springer Nature. Available at:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate. Available at: [Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. Available at: [Link]

  • Nigratine as first-in-class dual inhibitor of necroptosis and ferroptosis regulated cell death. bioRxiv. Available at: [Link]

  • A New Perspective on The Potential Application of Ripk1 in the Treatment of Sepsis. Taylor & Francis Online. Available at: [Link]

  • Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma. PMC / NIH. Available at: [Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. PMC / NIH. Available at:[Link]

Sources

Comparative

Head-to-Head Comparison of Synthetic Routes to Pyrazinopyrazinones: A Technical Guide for Medicinal Chemistry

Executive Summary Pyrazinopyrazinones—specifically 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-ones—are privileged heterocyclic scaffolds in medicinal chemistry, most notably recognized for their role as potent, dual inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazinopyrazinones—specifically 3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-ones—are privileged heterocyclic scaffolds in medicinal chemistry, most notably recognized for their role as potent, dual inhibitors of the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2) and DNA-PK[1][2]. Developing robust, scalable, and regioselective synthetic routes for these compounds is critical for drug development professionals. This guide provides an objective, head-to-head comparison of the primary synthetic pathways used to construct these complex bicyclic systems, supported by experimental data, mechanistic rationale, and self-validating protocols.

Introduction & Mechanistic Rationale

The pyrazino[2,3-b]pyrazin-2-one core presents a unique synthetic challenge due to the high electron deficiency of the pyrazine rings and the need for precise regiocontrol during functionalization. Historically, simple 2(1H)-pyrazinones were synthesized via the Jones, Karmas, and Spoerri method, which relies on the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound[3]. However, modern targeted therapies like CC-115 and CC-223 require highly decorated bicyclic systems[1].

To achieve this, medicinal chemists utilize two primary divergent routes starting from a common precursor (3,5-dibromopyrazin-2-amine):

  • Route A (RE1 Pathway): Targets 4,6-disubstituted derivatives. It relies on acylation followed by spontaneous cyclization, utilizing Stille couplings to overcome steric hindrance at the C-6 position.

  • Route B (RE2 Pathway): Targets 1,7-disubstituted derivatives. It utilizes alkylation, an acid-catalyzed ring closure, and highly scalable Suzuki-Miyaura cross-couplings.

SyntheticRoutes cluster_RE1 Route A: 4,6-Disubstituted (RE1) cluster_RE2 Route B: 1,7-Disubstituted (RE2) Start 3,5-Dibromopyrazin-2-amine (Common Precursor) Int1A 2-Halo-N-(3,5-dibromopyrazin- 2-yl)acetamide Start->Int1A Acylation Int1B Ethyl (3,5-dibromopyrazin- 2-yl)glycinate Start->Int1B Alkylation Int2A Amine Addition & Spontaneous Cyclization Int1A->Int2A Int3A 6-Bromo-4-substituted Intermediate Int2A->Int3A FinalA Stille/Suzuki Coupling (e.g., CC-115) Int3A->FinalA Int2B Amine Addition Int1B->Int2B Int3B Acid-Catalyzed Ring Closure Int2B->Int3B FinalB Suzuki Coupling (e.g., CC-223) Int3B->FinalB

Logical workflow comparing Route A (RE1) and Route B (RE2) for pyrazinopyrazinone synthesis.

Head-to-Head Comparison of Synthetic Routes

When selecting a synthetic route for pyrazinopyrazinone library generation or scale-up, chemists must balance regioselectivity, safety profiles, and overall yield. Table 1 summarizes the quantitative and qualitative performance of the three primary approaches[1][3].

Table 1: Performance Comparison of Pyrazinopyrazinone Synthetic Routes
MetricRoute A (RE1: 4,6-Disubstituted)Route B (RE2: 1,7-Disubstituted)Route C (Acyclic Condensation)
Target Scaffold 4,6-dihydropyrazino[2,3-b]pyrazin-2(1H)-ones1,7-dihydropyrazino[2,3-b]pyrazin-2(1H)-ones2(1H)-pyrazinones (Monocyclic)
Key Precursor 2-halo-N-(3,5-dibromopyrazin-2-yl)acetamideEthyl (3,5-dibromopyrazin-2-yl)glycinateα-amino acid amides + 1,2-dicarbonyls
Cyclization Driver Spontaneous (Thermodynamically driven)Acid-Catalyzed (Ester activation)One-pot thermal condensation
Late-Stage Coupling Stille Coupling (via Stannanes)Suzuki-Miyaura (via Boronic Esters)N/A (Pre-functionalized)
Overall Yield 25% – 40%35% – 50%Highly Variable (10% – 65%)
Scalability Moderate (Limited by organotin toxicity)High (Green chemistry compatible)High (Simple building blocks)
Primary Advantage Access to sterically hindered C-6 derivativesAvoids toxic tin reagents; robust purificationRapid generation of monocyclic analogs

Causality in Catalyst and Coupling Selection: In Route A , the C-6 position of the resultant bicyclic core is often sterically hindered and electronically deactivated. Direct Suzuki coupling with complex heteroaryl boronic acids at this position frequently fails or yields massive debromination. Consequently, chemists must convert the bromide to a stannane (using hexamethylditin and Pd(PPh3​)4​ ) to facilitate a Stille coupling[1]. While Stille couplings are highly tolerant of steric bulk, they introduce toxic organotin byproducts, limiting large-scale manufacturing viability. Conversely, Route B places the reactive bromide at the C-7 position, which is highly amenable to standard Suzuki-Miyaura cross-coupling with aryl boronic acid pinacol esters[1]. This allows for a much greener, highly scalable process.

Detailed Experimental Methodologies

The following self-validating protocols are designed to ensure high scientific integrity. Built-in validation steps (e.g., LC-MS monitoring, Celite filtration, and trituration) ensure that the reaction has proceeded correctly before advancing to the next step.

Protocol 1: Synthesis of 1,7-Disubstituted Derivatives (Route B / RE2)

This route is optimized for scalability and relies on acid catalysis to drive the formation of the pyrazinone ring.

Step 1: Amine Addition & Acid-Catalyzed Ring Closure

  • Reagents: Dissolve ethyl (3,5-dibromopyrazin-2-yl)glycinate (1.0 equiv) in an appropriate solvent (e.g., NMP or DMF).

  • Addition: Add the desired primary amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Cyclization: Mechanistic Note: The intermediate formed is an amine-substituted pyrazine with an ethyl ester. To drive the reaction, an acid catalyst (e.g., acetic acid) is introduced. The acid protonates the carbonyl oxygen of the ethyl ester, increasing its electrophilicity. This facilitates intramolecular nucleophilic attack by the secondary amine, expelling ethanol and forming the 6-membered pyrazinone ring[1].

  • Validation: Monitor via LC-MS. The mass should shift to reflect the loss of ethanol [M−46] .

Step 2: Suzuki-Miyaura Cross-Coupling

  • Setup: Suspend the 7-bromo-1-substituted-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one (1.0 equiv), the corresponding aryl boronic acid pinacol ester (1.1 equiv), and Pd(PPh3​)2​Cl2​ (0.1-0.2 equiv) in a degassed solvent mixture (e.g., DMF/Water)[4].

  • Reaction: Purge the vessel with nitrogen and heat to 140 °C for 2 hours.

  • Self-Validating Workup: Cool to room temperature. Filter the crude mixture directly through a pad of Celite, washing with ethyl acetate. Why? This immediately removes the insoluble palladium black catalyst, preventing downstream degradation.

  • Purification: Remove volatiles under reduced pressure. Triturate the resulting solid in 5% ethyl acetate in hexanes[4]. Successful trituration yields a pure powder without the need for exhaustive silica gel chromatography, validating the cleanliness of the Suzuki coupling.

Protocol 2: Synthesis of 4,6-Disubstituted Derivatives (Route A / RE1)

This route is necessary when targeting specific steric profiles at the C-4 and C-6 positions, such as in the synthesis of CC-115.

Step 1: Stannylation of the Bicyclic Core

  • Reagents: Combine the 6-bromo-4-substituted-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one (1.0 equiv), hexamethylditin (1.5 equiv), and Pd(PPh3​)4​ (0.1 equiv) in anhydrous dioxane[1].

  • Reaction: Heat to 90–100 °C under an argon atmosphere for 4-6 hours.

  • Validation: TLC monitoring (Hexanes/EtOAc) will show the consumption of the starting bromide and the appearance of a highly non-polar, UV-active stannane spot.

Step 2: Stille Coupling

  • Reaction: To the isolated stannane (1.0 equiv), add the desired heteroaryl halide (1.1 equiv), Pd(PPh3​)4​ (0.1 equiv), and CuI (0.1 equiv) as a co-catalyst to accelerate the transmetalation step. Heat in dioxane at 100 °C.

  • Workup: Quench with saturated aqueous KF solution to precipitate toxic tin residues as insoluble polymeric tin fluorides. Filter through Celite to ensure a safe and clean organic phase.

Biological Evaluation & Pathway Analysis

The ultimate goal of synthesizing these pyrazinopyrazinone derivatives is their application as targeted therapeutics. Compounds derived from these synthetic routes, such as CC-115 and CC-223, have been extensively validated as dual inhibitors of mTORC1 and mTORC2[1].

Because the PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers (such as lung squamous cell carcinoma), dual inhibition is critical. Standard rapalogs only inhibit mTORC1, which often leads to a paradoxical hyperactivation of AKT via a feedback loop mediated by mTORC2. Pyrazinopyrazinones competitively bind to the ATP-binding cleft of the mTOR kinase, effectively shutting down both mTORC1 (measured by pS6 reduction) and mTORC2 (measured by pAktS473 reduction)[1][2]. Furthermore, compounds like CC-115 also exhibit potent DNA-PK inhibition, synergizing heavily with DNA-damaging chemotherapeutics like carboplatin[2].

mTORPathway PI3K PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 (pS6) AKT->mTORC1 Activates Effect1 Tumor Growth Arrest mTORC1->Effect1 Downstream Effect mTORC2 mTORC2 (pAktS473) mTORC2->AKT Phosphorylates Effect2 Apoptosis / Sensitization mTORC2->Effect2 Downstream Effect Inhibitor Pyrazinopyrazinones (CC-115 / CC-223) Inhibitor->mTORC1 Direct Inhibition Inhibitor->mTORC2 Direct Inhibition

Dual inhibition of mTORC1 and mTORC2 signaling pathways by pyrazinopyrazinone derivatives.

References

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations.RSC Advances, National Institutes of Health (NIH).
  • Optimization of a Series of Triazole Containing Mammalian Target of Rapamycin (mTOR) Kinase Inhibitors and the Discovery of CC-115.Journal of Medicinal Chemistry, ACS Publications.
  • Inhibition of Mtorc1/2 and DNA-PK via CC-115 Synergizes with Carboplatin and Paclitaxel in Lung Squamous Cell Carcinoma.Molecular Cancer Therapeutics, AACR Journals.
  • PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS.European Patent Office (EP 3660020 B1), EPO.

Sources

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Guide to Handling Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro-

This guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro- (CAS No. 2168294-35-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro- (CAS No. 2168294-35-5). As a novel heterocyclic compound, its full toxicological profile is likely not yet fully characterized. Therefore, a cautious and proactive approach to safety is paramount. This document synthesizes established best practices for handling potent, halogenated organic compounds to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Hazard Assessment

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

Given these potential risks, it is prudent to handle this compound as a potent pharmaceutical ingredient, employing a containment strategy that minimizes all potential routes of exposure.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is a crucial last line of defense, but it should never be the sole safety measure.[5] Engineering controls are designed to contain the hazard at its source.

  • Primary Containment: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood or a ventilated balance enclosure when weighing. For highly potent compounds, a glove box or isolator provides the highest level of protection.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential when handling Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro-. The following table outlines the recommended PPE for various laboratory tasks.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields and a face shield.[7][8]Double-gloving with chemically resistant gloves (e.g., nitrile).[5]Disposable, back-closing gown with tight-fitting cuffs.[7]An N95 or higher-rated respirator is recommended, especially when handling the powder.[5][7]
Conducting reactions and work-up Chemical splash goggles.[8]Chemically resistant gloves. Regularly inspect for signs of degradation.[5]Flame-resistant lab coat.[8]Work should be performed in a fume hood to minimize inhalation risk.
Handling concentrated solutions Chemical splash goggles and a face shield.[8]Double-gloving with chemically resistant gloves.Disposable gown over a lab coat.Work exclusively within a chemical fume hood.
Spill cleanup Chemical splash goggles and a face shield.Heavy-duty, chemically resistant outer gloves over inner gloves.Chemical-resistant coveralls or "bunny suit".[7]A full-face or half-mask air-purifying respirator with appropriate cartridges.[5][9]

Step-by-Step Handling Procedures

Adherence to a strict, sequential protocol minimizes the risk of accidental exposure.

Donning PPE

Donning_PPE cluster_prep Preparation cluster_donning_sequence Donning Sequence Inspect_PPE Inspect all PPE for damage Shoe_Covers Don shoe covers Inspect_PPE->Shoe_Covers Inner_Gloves Don inner gloves Shoe_Covers->Inner_Gloves Gown Don gown/coveralls Inner_Gloves->Gown Respirator Don respirator (if required) Gown->Respirator Goggles_Shield Don eye and face protection Respirator->Goggles_Shield Outer_Gloves Don outer gloves over cuffs Goggles_Shield->Outer_Gloves

Caption: Sequential process for correctly donning PPE.

Doffing (Removing) PPE

The removal of PPE is a critical step to prevent cross-contamination.

Doffing_PPE cluster_doffing_sequence Doffing Sequence Outer_Gloves Remove outer gloves Gown Remove gown/coveralls Outer_Gloves->Gown Shoe_Covers Remove shoe covers Gown->Shoe_Covers Goggles_Shield Remove eye and face protection Shoe_Covers->Goggles_Shield Respirator Remove respirator Goggles_Shield->Respirator Inner_Gloves Remove inner gloves Respirator->Inner_Gloves Wash_Hands Wash hands thoroughly Inner_Gloves->Wash_Hands

Caption: Step-by-step procedure for safe PPE removal.

Emergency Procedures: Plan for the Unexpected

Chemical Spills

Immediate and correct action is crucial in the event of a spill.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an appropriate absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Working from the outside in, gently cover the spill with absorbent.

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside of a fume hood):

    • Evacuate all personnel from the immediate area.

    • If safe to do so, eliminate all ignition sources.

    • Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Waste Disposal: Environmental Responsibility

As a brominated organic compound, all waste generated from handling Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro- must be treated as hazardous waste.

  • Waste Segregation:

    • Halogenated Organic Waste: Collect all solutions and residues containing the compound in a dedicated, clearly labeled container for halogenated organic waste.

    • Solid Waste: All contaminated disposable items (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, labeled container for solid hazardous waste.

  • Disposal Procedures:

    • Do not dispose of this chemical down the drain.[10]

    • Follow all institutional, local, and national regulations for the disposal of hazardous waste. This may involve incineration at a licensed facility equipped to handle brominated compounds to prevent the formation of toxic byproducts.[11] Some facilities may offer bromine recovery from waste streams.[12]

By integrating these safety protocols into your laboratory workflow, you can handle Pyrazino[2,3-b]pyrazin-2(1H)-one, 6-bromo-3,4-dihydro- with the necessary caution, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

  • NextSDS. (n.d.). 6-bromo-1H,2H-pyrido[2,3-b]pyrazin-2-one — Chemical Substance Information. Retrieved from [Link]

  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem Compound Summary for CID 67580. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazino[2,3-b]pyrazine. PubChem Compound Summary for CID 136072. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Pyrazino[2,3-b]pyrazine, decahydro-. Substance Details - SRS. Retrieved from [Link]

  • Axxence Aromatic GmbH. (n.d.). Safety Data Sheet: NATURAL PYRAZINES MIXTURE No. 20. Retrieved from [Link]

  • Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from [Link]

  • WRAP. (n.d.). Develop a process to separate brominated flame retardants from WEEE polymers Final Report. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.